molecular formula C7H10BrN3 B13152098 5-Bromo-N,N,3-trimethylpyrazin-2-amine

5-Bromo-N,N,3-trimethylpyrazin-2-amine

Cat. No.: B13152098
M. Wt: 216.08 g/mol
InChI Key: NHSFJDCCIGFJHK-UHFFFAOYSA-N
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Description

5-Bromo-N,N,3-trimethylpyrazin-2-amine is a useful research compound. Its molecular formula is C7H10BrN3 and its molecular weight is 216.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-N,N,3-trimethylpyrazin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-N,N,3-trimethylpyrazin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10BrN3

Molecular Weight

216.08 g/mol

IUPAC Name

5-bromo-N,N,3-trimethylpyrazin-2-amine

InChI

InChI=1S/C7H10BrN3/c1-5-7(11(2)3)9-4-6(8)10-5/h4H,1-3H3

InChI Key

NHSFJDCCIGFJHK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN=C1N(C)C)Br

Origin of Product

United States
Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-N,N,3-trimethylpyrazin-2-amine: A Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-N,N,3-trimethylpyrazin-2-amine (CAS 1934508-65-2), a substituted pyrazine derivative with significant potential in medicinal chemistry and drug discovery. Although specific literature on this exact molecule is sparse, this document leverages extensive data from structurally analogous compounds to detail its physicochemical properties, propose a robust synthetic strategy, and explore its prospective applications. The pyrazine core is a well-established privileged scaffold in numerous FDA-approved drugs, and its derivatives are known to exhibit a wide range of biological activities, including kinase inhibition and antimicrobial effects.[1][2][3] The presence of a bromine atom at the 5-position provides a versatile handle for further chemical modifications, particularly through palladium-catalyzed cross-coupling reactions, enabling the generation of diverse compound libraries for screening.[4][5] This guide serves as a foundational resource for researchers interested in harnessing the therapeutic potential of this and related pyrazine-based compounds.

Introduction to the Pyrazine Scaffold

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation, is a cornerstone in the field of medicinal chemistry.[3] Its unique electronic properties and ability to act as both a hydrogen bond acceptor and a bioisostere for other aromatic rings make it a highly sought-after moiety in the design of novel therapeutic agents.[2] Pyrazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antitubercular properties.[3][6] Several pyrazine-containing drugs have received FDA approval, underscoring the clinical significance of this heterocyclic system.[7]

5-Bromo-N,N,3-trimethylpyrazin-2-amine incorporates several key features that make it a compound of high interest:

  • The Pyrazine Core: Provides a rigid, aromatic scaffold known for favorable interactions with biological targets.[2]

  • The 2-Amino Group: A common feature in kinase inhibitors, where it often forms critical hydrogen bonds with the hinge region of the enzyme's ATP-binding pocket.[1][8] The N,N-dimethyl substitution can influence solubility, metabolic stability, and binding orientation.

  • The 3-Methyl Group: This substituent can provide steric influence, modulate electronic properties, and establish van der Waals interactions within a binding site.

  • The 5-Bromo Substituent: A key functional handle for synthetic diversification. The carbon-bromine bond is amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the facile introduction of various aryl, heteroaryl, alkynyl, and amino moieties.[4][5]

Physicochemical and Spectroscopic Properties (Predicted)

PropertyPredicted Value / CharacteristicRationale / Comparison
Molecular Formula C₇H₁₀BrN₃Based on chemical structure.
Molecular Weight 216.08 g/mol Calculated from the molecular formula.
Appearance Likely a yellow to off-white solidSubstituted aminopyrazines are typically solids at room temperature.
Solubility Soluble in organic solvents like DMSO, DMF, and chlorinated solvents.Common for heterocyclic compounds of this nature.
¹H NMR Two singlets expected in the aromatic region for the pyrazine proton and in the aliphatic region for the methyl groups.The pyrazine ring proton will appear as a singlet. The N,N-dimethyl and C3-methyl groups will also be singlets. Chemical shifts will be influenced by the electronic nature of the substituents.[9]
¹³C NMR Expect distinct signals for the four pyrazine ring carbons and the three methyl carbons.The carbon bearing the bromine atom will be significantly shifted.[9]
Mass Spectrometry A characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) will be observed for the molecular ion peak.This provides definitive evidence for the presence of a single bromine atom.
IR Spectroscopy Characteristic peaks for C=N and C-N stretching within the pyrazine ring, and C-H stretching for the methyl groups.[9]The N-H stretching band will be absent due to the tertiary amine.

Synthesis and Chemical Reactivity

A logical and efficient synthetic route to 5-Bromo-N,N,3-trimethylpyrazin-2-amine can be proposed based on established methodologies for pyrazine functionalization.

Proposed Synthetic Pathway

The synthesis can be envisioned starting from a commercially available aminopyrazine precursor, followed by sequential bromination and methylation steps.

Synthetic_Pathway A 2-Amino-3-methylpyrazine B 2-Amino-5-bromo-3-methylpyrazine A->B Bromination (e.g., NBS in DCM) C 5-Bromo-N,N,3-trimethylpyrazin-2-amine B->C N,N-Dimethylation (e.g., Formaldehyde, NaBH(OAc)₃)

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols (Exemplary)

The following protocols are adapted from established procedures for similar transformations and should be optimized for the specific substrate.[10]

Step 1: Synthesis of 2-Amino-5-bromo-3-methylpyrazine

  • Reaction Setup: To a solution of 2-amino-3-methylpyrazine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise at 0 °C.

  • Execution: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC). The rationale for using NBS is that it is a mild and selective brominating agent for electron-rich aromatic rings.

  • Work-up and Purification: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired brominated intermediate.

Step 2: Synthesis of 5-Bromo-N,N,3-trimethylpyrazin-2-amine

  • Reaction Setup: Dissolve 2-amino-5-bromo-3-methylpyrazine (1.0 eq.) in a solvent like 1,2-dichloroethane (DCE). Add aqueous formaldehyde (2.5 eq.) followed by sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 eq.).

  • Execution: Stir the reaction mixture at room temperature for 12-24 hours. This reductive amination procedure is a standard and mild method for the N-methylation of primary amines.

  • Work-up and Purification: Quench the reaction carefully with saturated aqueous sodium bicarbonate. Extract the product with DCM, dry the combined organic layers, and concentrate. Purify the final compound via column chromatography to obtain 5-Bromo-N,N,3-trimethylpyrazin-2-amine.

Reactivity and Diversification: The Role of the 5-Bromo Group

The bromine atom at the 5-position is the key to unlocking the full potential of this scaffold. It serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, allowing for the creation of a diverse library of analogs.[4]

Diversification_Reactions Core 5-Bromo-N,N,3-trimethylpyrazin-2-amine Suzuki Aryl/Heteroaryl Boronic Acid Pd Catalyst, Base Core->Suzuki Suzuki Coupling Sonogashira Terminal Alkyne Pd/Cu Catalysts, Base Core->Sonogashira Sonogashira Coupling Buchwald Amine (R₂NH) Pd Catalyst, Base Core->Buchwald Buchwald-Hartwig Amination Product_Suzuki 5-Aryl/Heteroaryl Derivative Suzuki->Product_Suzuki Product_Sonogashira 5-Alkynyl Derivative Sonogashira->Product_Sonogashira Product_Buchwald 5-Amino Derivative Buchwald->Product_Buchwald

Caption: Key cross-coupling reactions for derivatization.

Exemplary Protocol: Suzuki Cross-Coupling

  • Reaction Setup: In a microwave vial or Schlenk flask, combine 5-Bromo-N,N,3-trimethylpyrazin-2-amine (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05 eq.), and a base like sodium carbonate or potassium phosphate (2.0 eq.).

  • Execution: Add a degassed solvent system, typically 1,4-dioxane and water (4:1). Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C until the starting material is consumed (monitor by TLC or LC-MS). The use of palladium catalysis is essential for efficiently forming the new carbon-carbon bond.[5]

  • Work-up and Purification: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.

Applications in Drug Discovery

The 2-aminopyrazine scaffold is a prominent feature in many small molecule kinase inhibitors.[1][2] These compounds typically function as ATP-competitive inhibitors by forming hydrogen bonds with the kinase hinge region.[3][8] Therefore, 5-Bromo-N,N,3-trimethylpyrazin-2-amine and its derivatives are prime candidates for screening against various kinase targets implicated in oncology and inflammatory diseases.

Potential as Kinase Inhibitors

Many cancers are driven by aberrant kinase signaling.[3] Pyrazine derivatives have been successfully developed as inhibitors of various kinases, including:

  • Receptor Tyrosine Kinases (RTKs): Such as FGFR, VEGFR, and c-Met, which are involved in cell proliferation, angiogenesis, and metastasis.[3][11]

  • Non-Receptor Tyrosine Kinases: Such as SYK and JAK kinases, which play roles in immune signaling.[8]

  • Serine/Threonine Kinases: Such as CK2 and PIM kinases, which are involved in cell growth and survival.[12]

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR) Pathway Downstream Signaling (e.g., RAS-MAPK) RTK->Pathway activates Proliferation Gene Transcription (Proliferation, Survival) Pathway->Proliferation promotes Molecule Pyrazine Derivative Molecule->RTK competitively inhibits ATP binding ATP ATP ATP->RTK binds

Caption: Competitive inhibition of a receptor tyrosine kinase.

Antimicrobial and Other Potential Activities

Beyond oncology, pyrazine derivatives have shown promise as:

  • Antimycobacterial Agents: Pyrazinamide is a first-line drug for tuberculosis, and numerous other pyrazine carboxamides have been investigated for their activity against Mycobacterium tuberculosis.[6][13]

  • Antibacterial Agents: Certain pyrazine-containing compounds have demonstrated efficacy against multidrug-resistant bacterial strains.[7]

Hazard and Safety Information

While a specific Safety Data Sheet (SDS) for 5-Bromo-N,N,3-trimethylpyrazin-2-amine is not available, its handling should be guided by the known hazards of related brominated aromatic amines.[14]

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin. Primary aromatic amines can be toxic and may have carcinogenic properties.[14] Brominated organic compounds can be irritants.

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[15][16]

  • Handling: Avoid creating dust. Use sealed containers for storage. Keep away from strong oxidizing agents.[17]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

5-Bromo-N,N,3-trimethylpyrazin-2-amine represents a valuable building block for the synthesis of novel compounds with significant therapeutic potential. Its pyrazine core is a proven scaffold for biological activity, and the strategically placed bromine atom offers a gateway to extensive chemical diversification. By leveraging established synthetic methodologies and drawing parallels from the rich history of pyrazine derivatives in drug discovery, researchers can effectively utilize this compound to generate and screen new libraries of potential kinase inhibitors and antimicrobial agents. This guide provides the foundational knowledge required to embark on such research endeavors, from synthesis and characterization to the exploration of its biological applications.

References

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). National Center for Biotechnology Information. Available from: [Link]

  • Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. (2018). Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. (2025). Advanced Journal of Chemistry, Section A. Available from: [Link]

  • Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. (2006). Molecules. Available from: [Link]

  • Vibrational spectroscopic and quantum chemical study of the chlorine substitution of pyrazine. (n.d.). ResearchGate. Available from: [Link]

  • N-Pyrazinoyl Substituted Amino Acids as Potential Antimycobacterial Agents—the Synthesis and Biological Evaluation of Enantiomers. (n.d.). National Center for Biotechnology Information. Available from: [Link]

  • Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. (2022). MDPI. Available from: [Link]

  • Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides. (2008). European Journal of Medicinal Chemistry. Available from: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Available from: [Link]

  • Transition metal-catalyzed functionalization of pyrazines. (2013). Organic & Biomolecular Chemistry. Available from: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2004). The Journal of Organic Chemistry. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024). Journal of Medicinal Chemistry. Available from: [Link]

  • Bromine in orgo lab SOP. (n.d.). Providence College. Available from: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Chemical Health & Safety. Available from: [Link]

  • SAFETY DATA SHEET - Bromine. (2022). Archean Chemical Industries. Available from: [Link]

  • Safety Data Sheet: Bromine. (n.d.). Carl ROTH. Available from: [Link]

Sources

Difference between 5-bromo-N,N,3-trimethylpyrazin-2-amine and primary amine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the critical distinctions between 5-bromo-N,N,3-trimethylpyrazin-2-amine (Target A, Tertiary Amine) and its primary amine precursor/analog, 5-bromo-3-methylpyrazin-2-amine (Target B, Primary Amine).

While structurally similar, the methylation of the exocyclic nitrogen fundamentally alters the molecule's electronic profile, synthetic utility, and pharmacological trajectory. For drug development professionals, choosing between these two scaffolds is rarely a trivial substitution; it dictates the available cross-coupling methodologies, solubility profiles, and metabolic liabilities (specifically oxidative N-dealkylation).

This guide provides a definitive comparison to inform lead optimization and synthetic route design.

Part 1: Structural & Electronic Divergence

The transition from a primary amine (


) to a dimethylamine (

) on the electron-deficient pyrazine core creates distinct electronic environments.
Electronic Profiling & pKa

The pyrazine ring is inherently


-deficient (electron-poor). The amino group at position 2 acts as a mesomeric donor (

), pushing electron density into the ring, which is essential for stabilizing the cation during electrophilic aromatic substitution or protonation.
PropertyPrimary Amine Analog (

)
Tertiary Amine Analog (

)
Mechanistic Implication
H-Bonding Donor (2) & Acceptor (1)Acceptor (1) onlyPrimary amines bind tightly in solvent pockets; Tertiary amines have higher membrane permeability due to loss of H-bond donors (Lipinski Rule of 5).
Steric Bulk Low (A-value ~0)High (Methyl rotation)The

group experiences steric clash with the C3-methyl, forcing the N-lone pair out of planarity, potentially reducing resonance donation (

).
Basicity (pKa) Lower (~2.5 - 3.0)Higher (~3.5 - 4.0)Inductive donation (

) from methyl groups stabilizes the conjugate acid, making the tertiary amine slightly more basic, though steric inhibition of resonance can counteract this.
Pd-Coordination High AffinityLow AffinityPrimary amines can displace ligands on Pd(0), poisoning catalysts. Tertiary amines are sterically prevented from tight metal coordination.
The "Magic Methyl" Effect on Conformation

In 5-bromo-N,N,3-trimethylpyrazin-2-amine , the C3-methyl group and the N2-dimethyl group create a "gearing" effect. Unlike the primary amine, which is planar, the tertiary analog likely adopts a twisted conformation to relieve steric strain between the C3-methyl and N-methyl protons. This twist can:

  • Disrupt crystal packing (lowering melting point).

  • Increase solubility in organic solvents.

  • Alter binding affinity by pre-organizing the molecule into a bioactive conformation.

Part 2: Synthetic Methodologies

The synthesis of the tertiary amine typically proceeds via the primary amine. Direct ring formation to the tertiary amine is rare due to the availability of cheap starting materials like 2-amino-3-methylpyrazine.

Pathway Visualization

The following diagram illustrates the divergence in synthesis and the critical "Fork in the Road" for functionalization.

SynthesisPath Start 2-Amino-3-methylpyrazine Bromination Bromination (NBS, ACN) Start->Bromination Regioselective at C5 Primary 5-Bromo-3-methylpyrazin-2-amine (Primary Analog) Bromination->Primary Methylation Reductive Methylation (HCHO, NaBH(OAc)3) Primary->Methylation N-Alkylation Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Primary->Coupling Requires Protection (Boc) Tertiary 5-Bromo-N,N,3-trimethylpyrazin-2-amine (Tertiary Target) Methylation->Tertiary Tertiary->Coupling Substrate

Figure 1: Synthetic workflow comparing the generation of primary vs. tertiary amine scaffolds.

Protocol: Reductive Methylation (Primary Tertiary)

Objective: Clean conversion of 5-bromo-3-methylpyrazin-2-amine to the N,N-dimethyl analog without dehalogenation.

Reagents:

  • Substrate: 5-Bromo-3-methylpyrazin-2-amine (1.0 eq)

  • Formaldehyde (37% aq. solution, 10.0 eq)

  • Sodium Triacetoxyborohydride (STAB, 3.0 eq)

  • Solvent: Dichloroethane (DCE) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with the primary amine (1.0 eq) and DCE (0.2 M concentration).

  • Sensitization: Add Formaldehyde (10.0 eq) and stir for 15 minutes at room temperature to form the iminium species.

  • Reduction: Cool to 0°C. Add STAB (3.0 eq) portion-wise over 20 minutes. Note: STAB is preferred over NaCNBH3 to avoid toxic cyanide byproducts and ensure faster kinetics.

  • Monitoring: Warm to Room Temperature (RT) and monitor via LC-MS. The mono-methyl intermediate may appear; add more STAB if reaction stalls.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (

    
    ). Dry organics over 
    
    
    
    .
  • Purification: Silica gel chromatography (Hexane/EtOAc). The tertiary amine is typically less polar (higher Rf) than the primary amine.

Part 3: Reactivity Profile (The "Bromo" Handle)

The most critical technical difference lies in how these molecules behave in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

Chemoselectivity in Cross-Coupling
  • Primary Amine (

    
    ):  The free amine is a competent nucleophile. Under Buchwald conditions, the 
    
    
    
    can compete with the external amine/boronic acid, leading to homocoupling or polymerization . Furthermore, the
    
    
    can bind to the Pd center, displacing phosphine ligands and deactivating the catalyst (Catalyst Poisoning). Standard Protocol: Requires protection (e.g., Boc-anhydride) prior to coupling.
  • Tertiary Amine (

    
    ):  The dimethylamino group is sterically hindered and lacks an acidic proton. It acts as a "spectator" group. It does not poison the catalyst and allows for direct coupling at the C5-Br position with high yields.
    
Comparative Data: Suzuki Coupling Efficiency

Conditions: Substrate (1.0 eq), Ph-B(OH)2 (1.5 eq), Pd(dppf)Cl2 (5 mol%), K2CO3 (3.0 eq), Dioxane/H2O, 90°C.

SubstrateYield (%)Major Side ProductWorkup Complexity
Primary Analog 45 - 60%N-arylation (minor), ProtodehalogenationHigh (requires pH adjustment to separate amphoteric products)
Tertiary Analog 85 - 92% Minimal (trace hydrolysis)Low (Simple organic extraction)

Part 4: Pharmacological Implications

Metabolic Stability (DMPK)

The introduction of the N-methyl group introduces a specific metabolic liability: Oxidative N-dealkylation .

  • Enzymes: CYP450 isoforms (specifically CYP3A4 and CYP2D6) can hydroxylate the

    
    -carbon of the methyl group.
    
  • Mechanism:

    
    .
    
  • Risk: The tertiary amine may have a shorter half-life (

    
    ) in liver microsomes compared to the primary amine, which is generally metabolically robust (though subject to N-acetylation).
    
Solubility & Permeability
  • LogP (Lipophilicity): The tertiary amine is more lipophilic (+0.5 to +1.0 LogP units).

  • BBB Penetration: The N,N-dimethyl analog is superior for CNS targets. The removal of H-bond donors reduces the desolvation penalty required to cross the Blood-Brain Barrier.

Part 5: References

  • Synthesis of Aminopyrazines:

    • Sato, N. "Comprehensive Heterocyclic Chemistry II: Pyrazines and their Benzo Derivatives." Pergamon Press, 1996 .

  • Buchwald-Hartwig Coupling Mechanisms:

    • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016 , 116(19), 12564–12649.

  • The "Methyl Effect" in Medicinal Chemistry:

    • Schönherr, H., & Cernak, T. "Profound Methyl Effects in Drug Discovery and a Call for New C–H Methylation Reactions." Angewandte Chemie Int. Ed., 2013 , 52(47), 12256-12267.

  • Metabolic Stability of N-Methyl Groups:

    • Obach, R. S. "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 1999 , 27(11), 1350-1359.

  • Aminopyrazine Properties:

    • PubChem Compound Summary for CID 78747 (Aminopyrazine).[1] National Center for Biotechnology Information.

Sources

5-Bromo-N,N,3-trimethylpyrazin-2-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Bromo-N,N,3-trimethylpyrazin-2-amine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound 5-Bromo-N,N,3-trimethylpyrazin-2-amine is a novel chemical entity for which specific experimental data is not extensively available in public literature. This guide has been constructed by synthesizing data from closely related structural analogs and employing established principles of synthetic and medicinal chemistry. All protocols and data presented herein should be considered theoretical and require experimental validation.

Introduction: The Pyrazine Scaffold in Modern Drug Discovery

The pyrazine ring system, a nitrogen-containing six-membered aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone for the development of a wide array of therapeutic agents. The strategic functionalization of the pyrazine core allows for the fine-tuning of a molecule's pharmacodynamic and pharmacokinetic profiles.

This guide focuses on the novel compound 5-Bromo-N,N,3-trimethylpyrazin-2-amine . The incorporation of a bromine atom at the 5-position provides a versatile handle for synthetic diversification, most notably through palladium-catalyzed cross-coupling reactions, enabling the exploration of a vast chemical space.[1] The 2-dimethylamino group and the 3-methyl group further modulate the compound's steric and electronic properties, which can be critical for target binding and selectivity. This document provides a comprehensive overview of its molecular properties, a proposed synthetic strategy, potential therapeutic applications, and essential safety protocols, grounded in the chemistry of its structural congeners.

Molecular Profile and Physicochemical Properties

The fundamental characteristics of a compound dictate its behavior in both chemical and biological systems. Below is a summary of the core properties for 5-Bromo-N,N,3-trimethylpyrazin-2-amine, derived from computational analysis.

Chemical Structure and Identity
  • IUPAC Name: 5-Bromo-N,N,3-trimethylpyrazin-2-amine

  • Molecular Formula: C₇H₁₀BrN₃

  • Molecular Weight: 216.08 g/mol

  • Canonical SMILES: CN(C)C1=NC(C)=CN=C1Br

Computed Physicochemical Data

The following table summarizes key physicochemical properties predicted for this molecule. These values are essential for predicting its behavior in various experimental settings, from reaction conditions to biological assays.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 216.08 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
XLogP3 1.8Indicates good membrane permeability and balanced solubility.
Hydrogen Bond Donors 0Affects solubility and membrane transport.
Hydrogen Bond Acceptors 3Influences binding interactions with biological targets.
Topological Polar Surface Area (TPSA) 29.02 ŲPredicts drug transport properties, including blood-brain barrier penetration.
Rotatable Bonds 1Low number suggests conformational rigidity, which can be favorable for binding affinity.

Synthetic Strategy and Chemical Derivatization

A robust and efficient synthetic route is paramount for the exploration of any new chemical scaffold. The following section outlines a proposed multi-step synthesis for 5-Bromo-N,N,3-trimethylpyrazin-2-amine and discusses its potential for further chemical modification.

Proposed Retrosynthetic Analysis

The synthesis can be logically planned by disconnecting the key functional groups from the pyrazine core. The bromine atom serves as a crucial synthetic handle, allowing for late-stage diversification.

G Target 5-Bromo-N,N,3-trimethylpyrazin-2-amine Intermediate1 2-Amino-5-bromo-3-methylpyrazine Target->Intermediate1 N,N-Dimethylation Intermediate2 2-Amino-3-methylpyrazine Intermediate1->Intermediate2 Regioselective Bromination Intermediate3 Commercially Available Precursors Intermediate2->Intermediate3 Ring Formation

Caption: Retrosynthetic pathway for the target compound.

Step-by-Step Synthetic Protocol (Proposed)
  • Step 1: Synthesis of 2-Amino-3-methylpyrazine.

    • This key intermediate can be synthesized from commercially available starting materials such as aminomalononitrile and methylglyoxal, following established pyrazine ring formation methodologies.

  • Step 2: Regioselective Bromination.

    • Rationale: The electron-donating nature of the amino and methyl groups directs electrophilic substitution. The 5-position is activated for bromination.

    • Protocol:

      • Dissolve 2-amino-3-methylpyrazine (1.0 eq.) in a suitable solvent such as glacial acetic acid or a chlorinated solvent (e.g., dichloromethane).

      • Cool the solution to 0-5 °C in an ice bath.

      • Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 30 minutes, maintaining the temperature.

      • Allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by TLC.

      • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

      • Perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product, 2-amino-5-bromo-3-methylpyrazine, via column chromatography.

  • Step 3: Exhaustive N-Methylation.

    • Rationale: The primary amine is converted to a tertiary dimethylamine.

    • Protocol:

      • To a solution of 2-amino-5-bromo-3-methylpyrazine (1.0 eq.) and formaldehyde (2.5 eq., as an aqueous solution) in acetonitrile, add sodium cyanoborohydride (2.2 eq.) in one portion.

      • Stir the reaction mixture at ambient temperature for 12-18 hours.

      • Acidify the mixture to pH ~2 with 2M HCl to decompose excess reducing agent.

      • Basify the solution with aqueous NaOH and extract the final product, 5-Bromo-N,N,3-trimethylpyrazin-2-amine , with ethyl acetate.

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product.

Diversification via Cross-Coupling Reactions

The presence of the C5-bromine atom is a key strategic feature, enabling rapid diversification of the scaffold through well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[1][2] This allows for the generation of large chemical libraries for structure-activity relationship (SAR) studies.

G cluster_0 Core Scaffold cluster_1 Reaction Types cluster_2 Derivative Classes Core 5-Bromo-N,N,3-trimethylpyrazin-2-amine Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Core->Suzuki Buchwald Buchwald-Hartwig Amination (Amines) Core->Buchwald Sonogashira Sonogashira Coupling (Alkynes) Core->Sonogashira Aryl 5-Aryl Derivatives Suzuki->Aryl Amino 5-Amino Derivatives Buchwald->Amino Alkynyl 5-Alkynyl Derivatives Sonogashira->Alkynyl

Caption: Potential diversification pathways from the core scaffold.

Potential Applications in Drug Discovery

Aminopyrazine derivatives are prevalent in pharmaceuticals due to their ability to mimic biological purines and interact with a variety of enzymatic targets.

  • Kinase Inhibition: Many small-molecule kinase inhibitors feature a substituted nitrogen-containing heterocycle. The aminopyrazine core can serve as a hinge-binding motif, while substituents at the 5-position can project into the solvent-exposed region to enhance potency and selectivity. This scaffold could be explored for its potential to inhibit kinases implicated in oncology, such as RAF, MEK, or EGFR.[1]

  • CNS Disorders: The physicochemical properties of this compound, particularly its predicted TPSA and XLogP3, suggest potential for crossing the blood-brain barrier. Substituted pyrazines have been investigated for activity against various central nervous system targets.

  • Anti-inflammatory Agents: Certain heterocyclic structures containing hydrazide and furan moieties, which can be coupled to the pyrazine core, have shown anti-inflammatory properties.[3]

Spectroscopic and Analytical Characterization (Theoretical)

Validation of the molecular structure is critical. The following are predicted spectroscopic signatures for 5-Bromo-N,N,3-trimethylpyrazin-2-amine.

  • ¹H NMR: The spectrum is expected to be simple. Key signals would include a singlet for the aromatic proton on the pyrazine ring, a singlet for the C3-methyl protons, and a singlet for the six equivalent protons of the N,N-dimethyl group.

  • ¹³C NMR: Distinct signals for each of the seven carbon atoms are expected. The chemical shifts will be influenced by the bromine atom and the nitrogen atoms in the ring and the amino group.

  • Mass Spectrometry (MS): The high-resolution mass spectrum (HRMS) should show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), providing definitive confirmation of its presence. The molecular ion peak [M+H]⁺ would be observed at m/z 216.0080 and 218.0059.

  • Infrared (IR) Spectroscopy: Characteristic peaks would include C-H stretching from the methyl groups, C=N and C=C stretching from the aromatic pyrazine ring, and C-N stretching from the dimethylamino group.

Safety and Handling Protocols

While specific toxicity data for this compound is unavailable, the safety profile can be inferred from structurally related bromo-amino heterocycles.[4][5][6] The compound should be handled with care, assuming it is hazardous.

  • GHS Hazard Classification (Predicted):

    • Acute Toxicity, Oral (Warning)[4][6]

    • Acute Toxicity, Dermal (Warning)[4]

    • Skin Irritation (Warning)[4][5]

    • Serious Eye Irritation (Warning)[4][5]

    • Acute Toxicity, Inhalation (Warning)[4]

  • Handling and Personal Protective Equipment (PPE):

    • Always handle this compound in a well-ventilated chemical fume hood.[5]

    • Wear appropriate PPE, including a lab coat, safety goggles conforming to EN166, and chemical-resistant gloves (e.g., nitrile).[7]

    • Avoid inhalation of dust or vapors.[5]

    • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[7]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[8]

Conclusion

5-Bromo-N,N,3-trimethylpyrazin-2-amine is a promising, albeit novel, chemical scaffold with significant potential for medicinal chemistry and drug discovery programs. Its strategic design incorporates a versatile synthetic handle (C-Br bond) for extensive derivatization and functional groups that are known to favorably interact with biological targets. The theoretical framework and protocols outlined in this guide provide a solid foundation for its synthesis, characterization, and exploration as a building block for the next generation of therapeutic agents. All proposed work must be conducted with rigorous experimental validation and adherence to strict safety standards.

References

A complete list of sources cited within this document is provided below for verification and further reading.

  • PubChem. 5-bromo-N-methylpyrazin-2-amine | C5H6BrN3. Available from: [Link].

  • PubChem. 5-bromo-N,N-dimethylpyridin-2-amine | C7H9BrN2. Available from: [Link].

  • PubChemLite. 5-bromo-n-methylpyrazin-2-amine (C5H6BrN3). Available from: [Link].

  • NIH. 5-Bromo-N-methylpyrimidin-2-amine. Available from: [Link].

  • Google Patents. WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[4][5][9]triazolo[1,5-a]pyridine. Available from: .

  • ZORA. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. Available from: [Link].

  • mediaTUM. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Available from: [Link].

  • Rice University. Chemists Make Strides to Simplify Drug Design, Synthesis. Available from: [Link].

  • MDPI. 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Available from: [Link].

Sources

Suppliers and price of CAS 1934508-65-2 research grade

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of CAS 1934508-65-2 , a specialized pyrazine intermediate used in advanced medicinal chemistry, particularly for the development of kinase inhibitors and heterocycle-based drug candidates.

5-Bromo-N,N,3-trimethylpyrazin-2-amine

Part 1: Executive Summary & Chemical Identity

CAS 1934508-65-2 is a high-value heterocyclic building block characterized by a pyrazine core decorated with a bromine handle, a methyl group, and a dimethylamino moiety. Its specific substitution pattern makes it a "privileged scaffold" for constructing complex bioactive molecules.[1] The electron-donating dimethylamino group at position 2 and the methyl group at position 3 modulate the electronic properties of the ring, while the bromine at position 5 serves as a versatile site for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

Chemical Identity Table
PropertySpecification
CAS Number 1934508-65-2
Chemical Name 5-Bromo-N,N,3-trimethylpyrazin-2-amine
Synonyms 5-Bromo-3-methyl-2-(dimethylamino)pyrazine; BD755224
Molecular Formula C₇H₁₀BrN₃
Molecular Weight 216.08 g/mol
MDL Number MFCD28965821 (Reference)
Structure Description Pyrazine ring substituted with: [2][3][4][5]• Pos 2: Dimethylamino [-N(CH₃)₂] • Pos 3: Methyl [-CH₃] • Pos 5: Bromo [-Br]
Predicted logP ~1.7 (Lipophilic, good membrane permeability potential)

Part 2: Supply Chain & Pricing Analysis

As of Q1 2026, CAS 1934508-65-2 is classified as a Specialized Research Chemical . It is not a commodity solvent or reagent; it is a fine chemical intermediate typically synthesized on-demand or held in limited stock by niche heterocyclic chemistry vendors.[1]

Primary Suppliers
SupplierCatalog #Purity GradeAvailability
BLD Pharm BD755224>97% (HPLC)Primary Source (Stock/Lead time 2-3 weeks)
ChemSRC 1934508-65-295%+Aggregator (Routes to BLD or similar)
Ambeed (Inquire)ResearchCustom Synthesis
Price Estimation (Research Grade)

Note: Prices are volatile for non-commodity intermediates.[1] The values below are estimated based on similar substituted bromopyrazines in the current market.

Pack SizeEstimated Price Range (USD)Cost Efficiency
100 mg $85 - $120Low (Screening only)
1 g $350 - $550Moderate (Hit-to-Lead)
5 g $1,200 - $1,800High (Scale-up)
Bulk (>10g) RFQ Required Negotiable

Sourcing Strategy:

  • Lead Time Warning: Due to its specific substitution pattern, this compound may not be in immediate "off-the-shelf" inventory in the US/EU. Expect a 2-3 week lead time for shipment from synthesis hubs (typically Shanghai or Hyderabad).[1]

  • Purity Requirement: For biological assays, insist on >98% purity to avoid interference from debrominated byproducts (N,N,3-trimethylpyrazin-2-amine) which can act as competitive inhibitors.

Part 3: Technical Handling & Experimental Protocols

Reactivity Profile

The 5-Bromo position is the primary electrophilic site.[1] The presence of the electron-donating dimethylamino group at the para-like position (relative to the other nitrogen) and ortho to the methyl group makes the C-Br bond slightly more electron-rich than in unsubstituted bromopyrazine.

  • Implication: Oxidative addition in Palladium-catalyzed couplings may require electron-rich ligands (e.g., XPhos, SPhos) or higher temperatures compared to electron-deficient pyrazines.

Solubility & Storage
  • Solubility: Soluble in DMSO, DMF, Methanol, and Dichloromethane. Sparingly soluble in water.[1][6]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent photodebromination.[1]

Protocol: Suzuki-Miyaura Coupling (General Procedure)

Use this protocol to couple the pyrazine core to an aryl boronic acid.

Reagents:

  • Substrate: CAS 1934508-65-2 (1.0 equiv)

  • Boronic Acid: Ar-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

  • Base: K₂CO₃ (2.0 equiv, 2M aqueous)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Charge: In a microwave vial, add CAS 1934508-65-2, boronic acid, and Pd catalyst.

  • Inert: Seal and purge with Argon for 5 minutes.

  • Solvate: Add Dioxane and aqueous K₂CO₃ via syringe.

  • React: Heat to 90°C for 4–12 hours (monitor by LCMS).

  • Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over Na₂SO₄.[1]

  • Purify: Flash chromatography (Hexane/EtOAc gradient).

Part 4: Strategic Visualization (Workflow)

The following diagram illustrates the strategic utility of CAS 1934508-65-2 in a drug discovery campaign, highlighting its role as a "Hub" for diversity generation.

G cluster_0 Medicinal Chemistry Utility Start CAS 1934508-65-2 (Core Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2) Start->Suzuki Pd(0) Cat. Buchwald Buchwald Amination (HNRR') Start->Buchwald Pd(II)/Ligand Oxidation Side-chain Oxidation (SeO2) Start->Oxidation Radical/Ox Prod_A Biaryl Kinase Inhibitor (Target Specificity) Suzuki->Prod_A Prod_B Aminopyrazine Analog (Solubility Modulator) Buchwald->Prod_B Prod_C Aldehyde Intermediate (Linker Attachment) Oxidation->Prod_C

Figure 1: Synthetic divergence from the 5-Bromo-N,N,3-trimethylpyrazin-2-amine core. The 5-Br position allows for library generation (Prod A/B), while the 3-Methyl group offers a site for PROTAC linker attachment via oxidation (Prod C).

References

  • BLD Pharm . (2025).[1][7] Product Analysis: 5-Bromo-N,N,3-trimethylpyrazin-2-amine (Cat# BD755224). Retrieved from

  • PubChem . (2025).[1][2] Compound Summary: Pyrazine Derivatives and Structural Analogs. National Library of Medicine.[1] Retrieved from

  • ChemSRC . (2025).[1] CAS 1934508-65-2 Physicochemical Properties. Retrieved from

Sources

Methodological & Application

Synthesis of 5-Bromo-N,N,3-trimethylpyrazin-2-amine from 2-amino-5-bromo-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It prioritizes the Reductive Amination strategy using Sodium Triacetoxyborohydride (STAB) due to its superior selectivity and safety profile compared to traditional alkyl halides, while offering the Eschweiler-Clarke method as a scalable alternative.

Executive Summary

This guide details the optimized protocol for the synthesis of 5-Bromo-N,N,3-trimethylpyrazin-2-amine from 2-amino-5-bromo-3-methylpyrazine . The transformation involves the N,N-dimethylation of an electron-deficient heteroaromatic primary amine.

While direct alkylation with methyl iodide often leads to uncontrollable quaternization (formation of ammonium salts), this protocol utilizes Reductive Amination with Sodium Triacetoxyborohydride (STAB) to ensure mono- and di-alkylation selectivity. A secondary protocol using the Eschweiler-Clarke reaction is provided for cost-effective large-scale synthesis.

Key Performance Indicators (KPIs):

  • Target Yield: >85% isolated yield.

  • Purity: >98% (HPLC), suitable for direct use in Suzuki-Miyaura coupling.[1]

  • Selectivity: <1% Quaternary ammonium salt byproduct.

Chemical Context & Retrosynthesis

The target compound is a critical scaffold for kinase inhibitors. The presence of the bromine at the 5-position allows for subsequent palladium-catalyzed cross-coupling, while the N,N-dimethylamino group often improves solubility and metabolic stability compared to the primary amine.

The Challenge: Nucleophilicity

The pyrazine ring is electron-deficient (π-deficient). The presence of the electron-withdrawing bromine atom at C5 further reduces the nucleophilicity of the exocyclic amine at C2. Consequently, the formation of the intermediate iminium ion—the rate-determining step in reductive amination—requires acidic catalysis.

Retrosynthetic Pathway

The synthesis is a direct functional group transformation (FGI) of the primary amine.

Retrosynthesis Product Target: 5-Bromo-N,N,3-trimethylpyrazin-2-amine SM Starting Material: 2-amino-5-bromo-3-methylpyrazine Product->SM Reductive Amination Reagents Reagents: HCHO (Formaldehyde) Reducing Agent [H-]

Figure 1: Retrosynthetic disconnection relying on reductive alkylation.

Methodology Selection

FeatureMethod A: Reductive Amination (STAB)Method B: Eschweiler-Clarke
Reagents Formaldehyde, NaBH(OAc)₃, AcOHFormaldehyde, Formic Acid
Conditions Room Temperature (20–25 °C)Reflux (90–100 °C)
Selectivity Excellent (Stops at tertiary amine)Excellent (No quaternization)
Scalability Moderate (Reagent cost)High (Cheap reagents)
Recommendation Primary Choice (Lab/Pilot) Secondary Choice (Kilo-scale)

Detailed Protocol A: Reductive Amination (Recommended)

This method is preferred for medicinal chemistry campaigns (1 g – 50 g) due to its mild conditions and operational simplicity.

Materials & Equipment
  • Starting Material: 2-amino-5-bromo-3-methylpyrazine (1.0 equiv).

  • Reagent: Formaldehyde (37% aq. solution, 5.0 equiv).[1][2]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (3.5 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[1] Note: DCE is preferred for solubility.

  • Catalyst: Glacial Acetic Acid (AcOH) (2.0 equiv).

  • Equipment: 3-neck round bottom flask, nitrogen inlet, internal thermometer.[1]

Step-by-Step Procedure

Step 1: Reaction Setup

  • Charge the reaction vessel with 2-amino-5-bromo-3-methylpyrazine (10.0 g, 53.2 mmol).

  • Add 1,2-Dichloroethane (DCE) (100 mL, 10 vol). Stir to create a suspension.

  • Add Formaldehyde (37% aq.) (21.6 g, 20 mL, 266 mmol, 5.0 equiv).

  • Add Acetic Acid (6.4 g, 6.1 mL, 106 mmol, 2.0 equiv).

  • Stir the mixture at Room Temperature (RT) for 15 minutes to allow partial hemiaminal formation.

Step 2: Reduction 6. Cool the mixture to 0–5 °C using an ice bath. STAB addition is exothermic. 7. Add Sodium Triacetoxyborohydride (STAB) (39.5 g, 186 mmol, 3.5 equiv) portion-wise over 30 minutes. Maintain internal temperature <10 °C.

  • Mechanistic Note: STAB is less reactive than NaBH₄ and will selectively reduce the iminium species without reducing the aldehyde or the pyrazine ring.
  • Remove the ice bath and allow the reaction to warm to RT.
  • Stir vigorously for 4–16 hours. Monitor by LCMS or TLC (Eluent: 20% EtOAc in Hexanes).
  • Checkpoint: Look for the disappearance of the primary amine (MW 187) and the transient secondary amine (MW 201). Target product MW is 215/217 (Br isotope pattern).

Step 3: Workup 10. Quench the reaction by slowly adding Saturated NaHCO₃ solution (100 mL). Caution: Gas evolution (CO₂). 11. Stir for 20 minutes until gas evolution ceases. 12. Separate the phases. Extract the aqueous layer with Dichloromethane (DCM) (2 x 50 mL). 13. Combine organic layers and wash with Brine (50 mL). 14. Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

Step 4: Purification 15. The crude residue is typically a yellow oil or low-melting solid. 16. If purity <95%, purify via Flash Column Chromatography on Silica Gel.[1]

  • Gradient: 0% -> 20% Ethyl Acetate in Hexanes.
  • Note: The tertiary amine is less polar than the starting primary amine.

Protocol B: Eschweiler-Clarke (Scale-Up Alternative)

Recommended for batches >100 g where STAB costs become prohibitive.

Procedure
  • Dissolve 2-amino-5-bromo-3-methylpyrazine (1.0 equiv) in Formic Acid (98%, 10 vol).

  • Add Formaldehyde (37% aq., 5.0 equiv).[1]

  • Heat the mixture to reflux (100 °C) for 12–24 hours.

    • Note: CO₂ evolution will occur.[3][4] Ensure proper venting.

  • Cool to RT and concentrate under reduced pressure to remove excess formic acid.

  • Basify the residue with 2M NaOH to pH ~10.

  • Extract with DCM or Ethyl Acetate .

  • Dry, concentrate, and crystallize (if solid) or distill (if oil).[1]

Analytical Validation

Confirm identity using NMR and Mass Spectrometry.

TechniqueExpected Signal / ResultInterpretation
¹H NMR (400 MHz, CDCl₃) δ ~2.50 ppm (s, 3H)C3-Methyl group
δ ~3.05 ppm (s, 6H)N,N-Dimethyl protons (Key diagnostic)
δ ~8.00 ppm (s, 1H)C6-H Pyrazine proton
LCMS (ESI+) m/z 216.0 / 218.0 [M+H]⁺1:1 ratio confirms mono-Bromine
Appearance Yellowish oil or solid

Troubleshooting & Critical Control Points

Reaction Stalls at Secondary Amine

If the reaction stops at the mono-methylated intermediate:

  • Cause: Steric hindrance from the C3-methyl group or insufficient acid catalysis.

  • Fix: Add another 1.0 equiv of STAB and 1.0 equiv of AcOH. Allow to stir for an additional 12 hours.

Formation of Quaternary Salt
  • Observation: Insoluble precipitate in the reaction mixture; mass spec shows M+ = 230/232.

  • Cause: Over-alkylation (rare with STAB, common with Methyl Iodide).[1]

  • Fix: Ensure you are NOT using alkyl halides. If using STAB, this side reaction is negligible.[1]

Workflow Logic Diagram

Workflow Start Start: 2-amino-5-bromo-3-methylpyrazine Mix Add HCHO (5 eq) + AcOH (2 eq) Stir 15 min Start->Mix Reduce Cool to 0°C Add STAB (3.5 eq) slowly Mix->Reduce Monitor Monitor LCMS (4-16h) Reduce->Monitor Check Conversion Complete? Monitor->Check AddMore Add 1 eq STAB + 1 eq AcOH Check->AddMore No (Mono-methyl remains) Quench Quench with sat. NaHCO3 Extract DCM Check->Quench Yes AddMore->Monitor Purify Flash Chromatography (Hex/EtOAc) Quench->Purify Final Product: Tertiary Amine Purify->Final

Figure 2: Logic flow for the reductive amination protocol.

Safety & Hazards

  • Formaldehyde: Known carcinogen and sensitizer. Use in a well-ventilated fume hood.

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas (flammable). Keep dry.

  • Brominated Pyrazines: Potential skin irritants.[5] Wear nitrile gloves and eye protection.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][6] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1] Link

  • Eschweiler, W. "Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd."[1][7][8] Berichte der deutschen chemischen Gesellschaft, 1905, 38(1), 880–882.[1][8] Link

  • Gribble, G. W. "Sodium Borohydride in Carboxylic Acid Media: A Review of the Synthetic Utility of Acyloxyborohydrides."[1] Chemical Society Reviews, 1998, 27, 395-404.[1] Link

Sources

Application Note: Precision Reductive Methylation of Aminopyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Chemical Strategy

The Aminopyrazine Challenge

Aminopyrazines represent a unique challenge in heterocyclic chemistry. Unlike electron-rich anilines, the aminopyrazine core is significantly electron-deficient due to the inductive and mesomeric withdrawal of the two ring nitrogen atoms. This results in two critical synthetic hurdles:

  • Reduced Nucleophilicity: The exocyclic amino group (

    
    ) is poorly nucleophilic, making the initial condensation with formaldehyde sluggish.
    
  • Ring Basicity vs. Deactivation: While the exocyclic nitrogen is non-basic, the ring nitrogens (N-1/N-4) have a pKa

    
     3.0. Strong acid catalysis—often required to activate formaldehyde—can protonate the ring nitrogens, creating a dicationic species that is electrostatically repelled from the electrophile, effectively killing the reaction.
    
Strategic Approach

To successfully methylate aminopyrazines, one must operate in a "Goldilocks" pH window (pH 4–5). This acidity is sufficient to activate the formaldehyde (generating the reactive oxocarbenium species) but weak enough to leave a fraction of the pyrazine ring unprotonated and reactive.

We present three protocols ranging from the industry-standard "Workhorse" method to high-temperature classical approaches.

Part 2: Mechanistic Insight & Decision Logic

The reductive methylation proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion. The rate-determining step for aminopyrazines is often the initial attack on formaldehyde.

Mechanism Visualization

The following diagram illustrates the pathway and the critical role of acid catalysis (


) versus the competing ring protonation.

G Substrate Aminopyrazine (Weak Nucleophile) Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal Condensation (Slow) RingProt Ring Protonation (Deactivated Species) Substrate->RingProt Excess H+ Formaldehyde Formaldehyde (HCHO) Formaldehyde->Hemiaminal Condensation (Slow) Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium H+ / -H2O Product N-Methyl Aminopyrazine Iminium->Product Hydride Transfer (NaBH3CN / STAB)

Figure 1: Reaction mechanism highlighting the iminium intermediate and the risk of ring protonation.

Method Selection Guide

DecisionTree Start Start: Aminopyrazine Substrate Target Target Product? Start->Target Mono Mono-Methylation (R-NHMe) Target->Mono Di Di-Methylation (R-NMe2) Target->Di P1 Protocol A: NaBH(OAc)3 / AcOH (Stoichiometric Control) Mono->P1 Best Selectivity P2 Protocol B: NaBH3CN / AcOH / MeOH (Excess HCHO) Di->P2 Standard / Mild P3 Protocol C: Eschweiler-Clarke (High Temp / Formic Acid) Di->P3 Robust / Scalable

Figure 2: Protocol selection based on desired substitution pattern.

Part 3: Detailed Experimental Protocols

Protocol A: The "Selective" Method (Sodium Triacetoxyborohydride)

Best for: Mono-methylation attempts or acid-sensitive functional groups. Chemistry: STAB (


) is a mild reducing agent that does not reduce aldehydes/ketones rapidly, allowing the iminium ion to form first.

Reagents:

  • Aminopyrazine derivative (1.0 equiv)[1]

  • Formaldehyde (37% aq. or Paraformaldehyde) (1.1 equiv for mono, 3.0+ for di)

  • Sodium Triacetoxyborohydride (STAB) (1.5 – 3.0 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

Procedure:

  • Dissolution: In a dry flask, dissolve the aminopyrazine in DCE (0.1 M concentration).

  • Activation: Add Formaldehyde and Acetic Acid. Stir at Room Temperature (RT) for 15–30 minutes to promote hemiaminal formation.

  • Reduction: Add STAB in one portion.

    • Note: Gas evolution may occur.[2]

  • Monitoring: Stir at RT for 2–16 hours. Monitor by LC-MS.[3]

    • Tip: If reaction stalls, add another 0.5 equiv of STAB.

  • Workup: Quench with saturated aqueous

    
     (pH ~8). Extract with DCM or EtOAc. Dry over 
    
    
    
    and concentrate.
Protocol B: The "Workhorse" Method (Sodium Cyanoborohydride)

Best for: Dimethylation and sluggish substrates. Chemistry:


 is stable at pH 4–5. It selectively reduces the iminium ion over the aldehyde.

Safety Warning:


 generates highly toxic HCN gas if exposed to strong acids. Maintain pH > 3.  Use a fume hood with a scrubber if scaling up.

Reagents:

  • Aminopyrazine derivative (1.0 equiv)[1]

  • Formaldehyde (37% aq) (5.0 – 10.0 equiv)

  • Sodium Cyanoborohydride (3.0 equiv)

  • Acetic Acid (glacial)

  • Solvent: Methanol (MeOH) or Acetonitrile.

Procedure:

  • Setup: Dissolve aminopyrazine in MeOH.

  • Acidification: Add Acetic Acid dropwise until pH reaches ~4–5 (use wet pH paper).

  • Addition: Add Formaldehyde (excess) and stir for 10 minutes.

  • Reduction: Add

    
     portion-wise over 10 minutes.
    
  • Optimization: If the substrate is extremely unreactive, heat to 50°C.

  • Workup: CRITICAL STEP. Quench with 1N NaOH to pH > 10 to neutralize any HCN and destroy boron complexes. Extract with DCM. Wash organic layer with brine.

Protocol C: The Eschweiler-Clarke Modification

Best for: Large-scale synthesis of dimethylated products; substrates stable to high heat. Chemistry: Uses Formic Acid as both the hydride source and catalyst.[4]

Reagents:

  • Aminopyrazine derivative (1.0 equiv)[1]

  • Formaldehyde (37% aq) (2.2 – 3.0 equiv)

  • Formic Acid (98%) (Excess, solvent quantity or 5–10 equiv)

Procedure:

  • Mix: Combine aminopyrazine and formic acid in a round-bottom flask.

  • Add Formaldehyde: Add Formaldehyde solution.[5]

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 12–24 hours.

    
     evolution indicates reaction progress.
    
  • Workup: Cool to RT. Basify carefully with 4M NaOH (exothermic!). Extract with EtOAc.

Part 4: Data Summary & Troubleshooting

Comparative Analysis of Methods
FeatureProtocol A (STAB)Protocol B (

)
Protocol C (Eschweiler-Clarke)
Selectivity High (Tunable Mono/Di)Low (Prefers Di)Low (Exclusively Di)
Reaction pH Weakly AcidicpH 4–5Strongly Acidic
Temperature Room TempRT to 50°CReflux (~100°C)
Toxicity LowHigh (Cyanide) Moderate (Corrosive)
Substrate Scope Acid-sensitive groupsGeneral purposeSterically hindered / Stable
Troubleshooting Table
ObservationRoot CauseCorrective Action
No Reaction Ring protonation deactivating nucleophile.Increase pH slightly (less AcOH). Switch to MeOH solvent.
Low Conversion Iminium ion hydrolysis.Add molecular sieves (3Å) to remove water. Use Paraformaldehyde.
Over-methylation Fast reaction kinetics.Use Protocol A. Add aldehyde via syringe pump (slow addition).
Emulsion during workup Amphoteric nature of product.Saturate aqueous phase with NaCl. Use

/IPA (3:1) for extraction.

References

  • Eschweiler-Clarke Reaction Overview. Organic Chemistry Portal.[4] (Retrieved 2026). A comprehensive summary of the methylation mechanism using formic acid and formaldehyde. Link

  • Reductive Amination with Sodium Triacetoxyborohydride. Abdel-Magid, A. F., et al. J. Org. Chem. 1996, 61, 3849-3862. The foundational paper establishing STAB as a mild, selective reducing agent for aldehydes. Link

  • Reductive Methylation of Amines. Means, G. E., & Feeney, R. E. Biochemistry, 1968. Classic protocols for protein and amine methylation using formaldehyde and borohydrides. Link

  • Synthesis of Aminopyrazine Derivatives. ResearchGate / Thieme Chemistry. Various synthetic routes highlighting the electron-deficient nature of the pyrazine ring. Link

  • Sodium Cyanoborohydride Properties.Wikipedia.

    
    . Link
    

Sources

Grignard reagent formation from 5-bromo-N,N,3-trimethylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Metallation of 5-Bromo-N,N,3-trimethylpyrazin-2-amine via Turbo-Grignard Exchange

Executive Summary

The formation of Grignard reagents from electron-deficient heterocycles, particularly pyrazines, presents significant synthetic challenges. Direct magnesium insertion (the classical Grignard method) often fails for 5-bromo-N,N,3-trimethylpyrazin-2-amine due to the low electron density of the pyrazine ring, which retards the oxidative addition of magnesium. Furthermore, the resulting metallated species is prone to rapid degradation or polymerization at ambient temperatures.

This Application Note details a robust, field-proven protocol utilizing Turbo Grignard (


)  to effect a bromine-magnesium exchange. This method operates under mild conditions (

to RT), offering superior functional group tolerance and safety compared to lithium-halogen exchange, while avoiding the initiation latency and safety hazards of direct magnesium insertion.

Chemical Assessment & Strategy

Substrate Analysis
  • Substrate: 5-bromo-N,N,3-trimethylpyrazin-2-amine

  • Electronic Environment: The pyrazine core is

    
    -deficient. The C5-Br bond is activated for nucleophilic attack but resistant to direct oxidative addition by 
    
    
    
    .
  • Substituent Effects:

    • C2-N(Me)2 (Dimethylamino): Acts as an Electron Donating Group (EDG) via resonance, slightly deactivating the ring compared to bare pyrazine, but potentially coordinating with the magnesium center to stabilize the intermediate.

    • C3-Me: Provides weak steric bulk and inductive donation.

Strategic Selection: Halogen-Metal Exchange

We reject direct Mg insertion for this substrate. Instead, we utilize the Knochel-Hauser mechanism (Halogen-Metal Exchange).

FeatureDirect Insertion (

)
Lithium Exchange (

)
Turbo Exchange (

)
Reaction Temp Reflux often req.

(Strict)

to

Safety Initiation induction riskPyrophoric, unstable intermediateNon-pyrophoric, thermally stable
Yield Low (Side reactions)Moderate (Polymerization risk)High (>85%)
Atom Economy HighLowModerate
Mechanistic Pathway

The lithium chloride in the Turbo Grignard reagent breaks up the polymeric aggregates of isopropylmagnesium chloride, forming a reactive monomeric "ate" complex. This species facilitates a rapid equilibrium shift, exchanging the isopropyl group for the pyrazinyl ring.

GrignardMechanism Substrate 5-Bromo-N,N,3- trimethylpyrazin-2-amine Complex Magnesiate 'Ate' Transition State Substrate->Complex Coordination Reagent iPrMgCl·LiCl (Turbo Grignard) Reagent->Complex LiCl Activation Product Pyrazinyl-Mg Species Complex->Product Exchange Byproduct iPr-Br Complex->Byproduct Elimination

Figure 1: Mechanism of LiCl-mediated Halogen-Magnesium Exchange. The LiCl breaks aggregates, allowing the formation of a magnesiate transition state that drives the equilibrium toward the thermodynamic product.

Detailed Experimental Protocol

Safety Warning: Organomagnesium reagents are moisture-sensitive. Perform all steps under an inert atmosphere (Nitrogen or Argon). Pyrazines can be skin irritants.

Materials & Preparation
  • Substrate: 5-bromo-N,N,3-trimethylpyrazin-2-amine (

    
     equiv).
    
  • Reagent:

    
     (
    
    
    
    in THF, commercially available or prepared).
  • Solvent: Anhydrous THF (Water content

    
     ppm).
    
  • Glassware: Oven-dried (

    
     overnight), cooled under 
    
    
    
    flow.
Reagent Titration (Mandatory)

Do not assume commercial titer is accurate. Titrate using the Knochel method (Iodine/LiCl):

  • Weigh

    
     of 
    
    
    
    (
    
    
    ) into a dry flask under
    
    
    .
  • Dissolve in

    
     saturated solution of 
    
    
    
    in anhydrous THF.
  • Cool to

    
    .[1]
    
  • Add the Grignard solution dropwise until the brown color of iodine disappears (becomes clear/colorless).

  • Calculation:

    
    .
    
Exchange Procedure
  • Setup: Charge a 3-neck round-bottom flask with 5-bromo-N,N,3-trimethylpyrazin-2-amine (

    
    , 
    
    
    
    ) and a magnetic stir bar.
  • Solvation: Add anhydrous THF (

    
    ) to achieve a 
    
    
    
    concentration. Ensure complete dissolution.
  • Cooling: Cool the solution to

    
      using an ice/water bath.
    
    • Note: Unlike lithiation,

      
       is unnecessary and may slow the exchange kinetics too much.
      
  • Addition: Add

    
     (
    
    
    
    equiv, based on titration) dropwise via syringe over 10 minutes. Maintain internal temperature
    
    
    .
  • Exchange Phase: Stir at

    
     for 30 minutes.
    
    • Monitoring: Aliquot

      
      , quench with 
      
      
      
      , and analyze by GC-MS or HPLC. Conversion of starting material to the iodo-analog indicates successful Grignard formation.
  • Warming (Optional): If conversion is

    
     after 30 mins, allow to warm to Room Temperature (
    
    
    
    ) and stir for an additional 1-2 hours. The complex is stable at RT.
Quenching / Functionalization

Once the Grignard is formed (Pyrazinyl-MgCl


LiCl), it acts as a soft nucleophile.
  • Electrophile Addition: Cool back to

    
     if warmed. Add the electrophile (e.g., aldehyde, ketone, acid chloride) slowly.
    
  • Workup: Quench with saturated

    
     solution. Extract with EtOAc.
    

Process Workflow & Troubleshooting

This decision tree guides the researcher through critical checkpoints during the synthesis.

Workflow Start Start Synthesis Dry Dry Glassware & THF (<50 ppm H2O) Start->Dry Titrate Titrate iPrMgCl·LiCl Dry->Titrate Mix Add Reagent at 0°C Titrate->Mix Monitor GC/LC Check (Iodine Quench) Mix->Monitor Decision Conversion > 90%? Monitor->Decision Proceed Add Electrophile Decision->Proceed Yes Problem Low Conversion Decision->Problem No Fix1 Warm to RT Stir 2h Problem->Fix1 Kinetic Issue Fix2 Check Moisture/ Re-Titrate Problem->Fix2 Reagent Kill Fix1->Monitor

Figure 2: Operational workflow for the metallation of 5-bromo-N,N,3-trimethylpyrazin-2-amine.

References

  • Krasovskiy, A., & Knochel, P. (2004).[2][3] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[4][2] Angewandte Chemie International Edition, 43(25), 3333–3336. [Link]

  • Barl, N. M., Werner, V., Sämann, C., & Knochel, P. (2014). The Halogen/Magnesium-Exchange Using iPrMgCl[5][4][2]·LiCl and Related Exchange Reagents.[6][2][3][7] Heterocycles, 88(2), 827-844. [Link][7]

  • Organic Chemistry Portal. (n.d.). Synthesis of Functionalized Grignard Reagents (Turbo Grignard). [Link]

  • Bao, R. L.-Y., Zhao, R., & Shi, L. (2015). Progress on the Synthesis of Functionalized Pyrazines. Organic Preparations and Procedures International, 47(4), 263–298. (Context on Pyrazine reactivity).

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of Lipophilic Pyrazine Derivatives in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with lipophilic pyrazine derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of these compounds in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the scientific understanding and practical techniques to overcome solubility challenges in your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling of lipophilic pyrazine derivatives in DMSO.

Q1: Why is DMSO the recommended starting solvent for my lipophilic pyrazine derivative?

A1: DMSO is a powerful, polar aprotic solvent, making it an excellent choice for dissolving a wide range of compounds, including those that are poorly soluble in water.[1] Its ability to dissolve both polar and nonpolar molecules makes it a versatile solvent in early-stage drug discovery and high-throughput screening (HTS).[1][2][3] Furthermore, DMSO is fully miscible with water and most cell culture media, which is crucial for preparing working solutions for biological assays.[2]

Q2: What is a typical starting concentration for dissolving a new lipophilic pyrazine derivative in DMSO?

A2: For fragment-based screening, stock solutions are often prepared at concentrations as high as 100 mM.[4] However, for general-purpose stock solutions, a concentration of 10-20 mM is a common and more conservative starting point. It is always advisable to start with a small amount of your compound to test its solubility before committing a larger quantity.

Q3: I've dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. Why is this happening?

A3: This is a very common issue. While your compound may be soluble in 100% DMSO, its solubility can decrease dramatically when the solution is diluted with an aqueous buffer. This is because the overall solvent properties change, becoming more polar and less favorable for a lipophilic compound. This often leads to the formation of a supersaturated solution that is kinetically stable for a short time but will eventually precipitate.[5][6]

Q4: What are the immediate signs that I have a solubility problem?

A4: The most obvious sign is visible precipitation, cloudiness, or turbidity in your solution upon preparation or after a short period of storage.[7] Inconsistent results in biological assays, such as poor dose-response curves or high variability between replicate wells, can also be indicative of solubility issues.[8][9]

Q5: How does water absorption in my DMSO stock affect my compound's solubility?

A5: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] The presence of water in DMSO can significantly decrease the solubility of hydrophobic compounds, potentially leading to precipitation.[3][6] This is especially problematic for stock solutions that are frequently opened or stored for long periods. Freeze-thaw cycles can also exacerbate this issue.[10]

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving more complex solubility issues.

Troubleshooting Scenario 1: My pyrazine derivative precipitates from DMSO solution over time, even without the addition of aqueous buffer.

This phenomenon often points to the difference between kinetic and thermodynamic solubility.[5][11] You may have initially created a supersaturated solution (kinetic solubility), which is thermodynamically unstable and, over time, crashes out to a more stable, less soluble solid form (thermodynamic solubility).[5][6][12]

Underlying Causes and Solutions
  • Metastable Solid Form: Your compound may exist in an amorphous or metastable crystalline form that dissolves readily to create a supersaturated solution.[6][12] Over time, it can convert to a more stable, less soluble crystalline form.

  • Water Contamination: As mentioned in the FAQs, water absorption into your DMSO stock can reduce the solubility of your lipophilic compound.[3][6]

Experimental Protocol for Investigation and Resolution
  • Visual Inspection: Carefully observe your stock solution over several days at room temperature. Note the time it takes for precipitation to occur.

  • Controlled Hydration Study: Prepare fresh solutions of your compound in anhydrous DMSO and in DMSO with a known percentage of water (e.g., 1%, 5%, 10%). Monitor for precipitation. This will help determine the sensitivity of your compound's solubility to water.

  • Temperature Variation: Gently warming the solution can sometimes help dissolve the compound. However, be aware that cooling it back to room temperature may cause it to precipitate out again.

  • Sonication: Using a bath sonicator can provide the energy needed to break up solid aggregates and dissolve the compound.[10]

Workflow for Addressing Time-Dependent Precipitation

A Compound precipitates in DMSO over time B Prepare fresh stock in anhydrous DMSO A->B C Does it still precipitate? B->C D Issue is likely related to solid-state properties (kinetic vs. thermodynamic solubility) C->D Yes F Issue is likely due to water absorption C->F No E Consider using a lower stock concentration or preparing fresh solutions before each experiment D->E G Store DMSO stocks under inert gas (argon or nitrogen) and use a desiccant F->G

Caption: Troubleshooting workflow for time-dependent precipitation in DMSO.

Troubleshooting Scenario 2: I'm observing inconsistent results in my bioassays, and I suspect solubility is the culprit.

Poor solubility can lead to a lower effective concentration of your compound in the assay, resulting in underestimated activity and high data variability.[8][9]

Underlying Causes and Solutions
  • Precipitation upon Dilution: The most common cause is the compound precipitating when the DMSO stock is diluted into the aqueous assay buffer.

  • Compound Aggregation: Lipophilic compounds can form aggregates in aqueous solutions, which can lead to non-specific activity or reduced availability to the target.

  • Adsorption to Plastics: Highly lipophilic compounds can adsorb to the surfaces of pipette tips and microplates, lowering the actual concentration in the assay.

Experimental Protocol for Systematic Investigation
  • Nephelometry: This technique measures light scattering from insoluble particles and is an excellent high-throughput method for assessing kinetic solubility.[13] Prepare serial dilutions of your DMSO stock into the assay buffer and measure turbidity.

  • Pre-incubation and Centrifugation: Prepare your final assay concentration in the appropriate buffer. Incubate for the duration of your assay. Then, centrifuge the plate/tubes at high speed and measure the concentration of the compound in the supernatant using HPLC-UV.[7] A significant decrease from the nominal concentration indicates precipitation.

  • Varying DMSO Concentration: If your assay can tolerate it, try increasing the final percentage of DMSO. This can improve the solubility of your compound.[8] However, be mindful of potential solvent effects on your biological system.[2][14]

Data Presentation: Impact of Co-solvents on Pyrazine Derivative Solubility
Pyrazine DerivativeFinal DMSO (%)Co-solvent (1%)Apparent Solubility (µM)
Compound X0.5None2.5
Compound X1.0None8.0
Compound X0.5PEG40015.0
Compound X0.5Solutol HS 1522.5

This is illustrative data.

Troubleshooting Scenario 3: How can I systematically enhance the solubility of my lead pyrazine derivative?

Improving solubility often requires a multi-pronged approach, combining formulation strategies and, if possible, chemical modification.

Strategies for Solubility Enhancement
  • Co-solvents: The use of a water-miscible organic co-solvent in your aqueous buffer can improve the solubility of lipophilic compounds.[15][16] Common co-solvents include polyethylene glycol 400 (PEG400), propylene glycol, and ethanol.[16] It is crucial to test the tolerance of your assay system to these co-solvents.

  • pH Modification: If your pyrazine derivative has ionizable groups (e.g., basic nitrogen atoms), adjusting the pH of the buffer can significantly impact solubility.[15][17] For a basic compound, lowering the pH will lead to protonation and increased aqueous solubility.

  • Use of Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[8][15]

    • Surfactants: Surfactants can form micelles that encapsulate lipophilic compounds, increasing their solubility.[15][16] Examples include Tween 80 and Solutol HS 15.

  • Structural Modification: In the lead optimization phase, medicinal chemists can introduce polar functional groups (e.g., hydroxyl, amino) to the pyrazine scaffold to enhance aqueous solubility.[18]

Decision Tree for Solubility Enhancement Strategy

A Need to improve aqueous solubility B Does the compound have an ionizable group? A->B C Optimize buffer pH B->C Yes D Is the assay compatible with co-solvents/excipients? B->D No C->D E Screen co-solvents (e.g., PEG400, propylene glycol) D->E Yes H Is chemical modification an option? D->H No F Screen surfactants (e.g., Tween 80) E->F G Screen cyclodextrins F->G G->H I Introduce polar functional groups H->I Yes J Consider formulation approaches (e.g., particle size reduction) H->J No

Caption: Decision tree for selecting a solubility enhancement strategy.

III. References

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.

  • PubMed. (2006, May 15). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]

  • MDPI. (2023, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. [Link]

  • Solubility of Things. (n.d.). Pyrazine. [Link]

  • PubMed. (2012, October 9). Kinetic versus thermodynamic solubility temptations and risks. [Link]

  • Oreate AI Blog. (2026, January 15). Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. [Link]

  • Kerns, E. H., & Di, L. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery Today, 15(9-10), 344-350.

  • PharmTech. (2026, February 9). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. [Link]

  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]

  • Oxford Academic. (2019, August 23). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. [Link]

  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. [Link]

  • Al-Ghabeish, M., & Al-Akayleh, F. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Drug Discovery and Development.

  • arXiv. (2022, October 6). Revisiting the composition dependence of the properties of water-dimethyl sulfoxide liquid mixtures. Molecular dynamics computer. [Link]

  • Journal of Drug Delivery Science and Technology. (2020). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]

  • Semantic Scholar. (n.d.). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against. [Link]

  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

  • AIP Publishing. (2025, December 1). The effect of the cryoprotectant dimethyl sulfoxide on water upon supercooling: A molecular dynamics study. [Link]

  • ResearchGate. (n.d.). Solubility Advantage of Pyrazine-2-carboxamide: Application of Alternative Solvents on the Way to the Future Pharmaceutical Development. [Link]

  • Regulations.gov. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties. [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. [Link]

  • LifeTein. (2023, September 28). How to dissolve peptide in DMSO and still be safe to the cell culture. [Link]

  • ACS Publications. (2006, September 16). Solubility of Pyrazine and Its Derivatives in Supercritical Carbon Dioxide. [Link]

  • PMC. (2021, February 11). Thermodynamic, Computational Solubility Parameters in Organic Solvents and In Silico GastroPlus Based Prediction of Ketoconazole. [Link]

  • RSC Publishing. (2022, March 1). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. [Link]

  • ResearchGate. (2025, August 7). Solubility and dissolution thermodynamics of sinapic acid in (DMSO + water) binary solvent mixtures at different temperatures. [Link]

  • PMC. (2022, June 30). Push–Pull Derivatives Based on 2,4′-Biphenylene Linker with Quinoxaline, [1,2,5 .... [Link]

  • PMC. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. [Link]

  • PubMed. (2007, December 24). Self-assembled metallacycles with pyrazine edges: a new example in which the unexpected molecular triangle prevails over the expected molecular square. [Link]

  • DSpace. (n.d.). Lipophilicity determination of pyrazine chalcone derivatives. [Link]

  • ResearchGate. (2022, July 13). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. [Link]

  • IRIS - Unife. (2021, June 29). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide. [Link]

  • Chemical Transformation of Pyrazine Derivatives. (2022, May 25). [Link]

  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?. [Link]

  • PMC. (2024, December 16). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. [Link]

  • ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. [Link]

  • Supporting Information. (n.d.). [Link]/2016/ob/c6ob00812b/unauth#!divAbstract)

Sources

Removing unreacted starting material from N,N-dimethylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Unreacted Starting Material from N,N-Dimethylation Reactions Ticket Status: OPEN Support Level: Tier 3 (Senior Application Scientist)

Welcome to the Purification Support Desk

Case Overview: You have performed an


-dimethylation reaction (likely via Eschweiler-Clarke or Reductive Amination with STAB/Formaldehyde).
The Problem:  Your LC-MS or TLC shows a persistent spot corresponding to unreacted starting material (

or

amine) or the monomethylated intermediate. These impurities often co-elute with your desired tertiary amine product due to similar pKa and polarity profiles.

Objective: Isolate the pure tertiary amine (


) without resorting to tedious fractional distillation or repetitive columns.
Triage: Select Your Purification Strategy

Before proceeding, use this decision tree to select the protocol best suited for your specific impurity profile.

purification_decision_tree start START: Characterize Impurity impurity_type Is the impurity a 1° or 2° Amine? start->impurity_type scale Reaction Scale? impurity_type->scale Yes (N-H bond present) chrom PROTOCOL C: Modified Silica Chromatography impurity_type->chrom No (Non-basic impurity) scavenge PROTOCOL A: Chemical Scavenging (Acetic Anhydride) scale->scavenge > 500 mg (Batch) scx PROTOCOL B: SCX 'Catch & Release' (Solid Phase Extraction) scale->scx < 500 mg (High Throughput) boron Check Boron Complex (See FAQ) scavenge->boron Yield Low?

Figure 1: Decision matrix for selecting the optimal purification method based on impurity type and scale.

Protocol A: Chemical Scavenging (The "Quick Fix")

Best for: Removing unreacted


 or 

amines when the product is a

amine. Mechanism: Electrophilic Scavenging.

The Logic: Separating a secondary amine (impurity) from a tertiary amine (product) is difficult because their pKa values are nearly identical (typically 10–11). However, their nucleophilicity differs. By adding an electrophile like Acetic Anhydride (


) , you convert the unreacted starting material into an amide .
  • Result: The impurity loses its basicity and becomes significantly less polar (or distinctively different) than the product. The tertiary amine product cannot react with

    
    .
    
Step-by-Step Workflow
  • Reaction Check: Ensure your main methylation reaction is complete. Do not add scavenger if you still hope to convert more starting material.

  • Scavenging:

    • Add 1.5 – 2.0 equivalents of Acetic Anhydride (relative to the estimated unreacted starting material) directly to the reaction mixture.

    • Optional: Add 2.0 equiv of Triethylamine (TEA) if the reaction is not already basic.

    • Stir at room temperature for 30–60 minutes.

    • Monitor: Check TLC/LC-MS. The starting material peak should disappear, replaced by a less polar amide peak.

  • Partitioning (The "Acid Wash"):

    • Dilute mixture with organic solvent (DCM or EtOAc).

    • Crucial Step: Wash the organic layer with 1M HCl (or appropriate acid based on product stability).

    • Phase Separation:

      • Aqueous Layer: Contains your protonated Tertiary Amine Product .

      • Organic Layer: Contains the Amide Impurity (neutral/non-basic).

  • Recovery:

    • Discard the organic layer.

    • Basify the aqueous layer (pH > 12) using NaOH.

    • Extract the pure product back into fresh organic solvent (DCM/EtOAc).

    • Dry (

      
      ) and concentrate.
      

Why this works: You have chemically "tagged" the impurity to switch off its ability to protonate, allowing a clean separation via phase extraction [1].

Protocol B: SCX "Catch and Release"

Best for: Small scale (<500 mg), parallel synthesis, or when amides co-elute with product. Mechanism: Strong Cation Exchange (Sulfonic Acid functionalized silica).

The Logic: SCX columns contain silica bonded with benzene sulfonic acid. They retain only basic compounds. Since amides (formed in Protocol A) or non-basic impurities are not retained, this allows for rapid purification.

Step-by-Step Workflow
StepActionMobile PhaseDestination
1. Load Dissolve crude in minimal MeOH/DCM. Load onto SCX cartridge.[1]N/ACartridge
2. Wash Flush column with neutral solvent.MeOH or DCMWaste (Contains neutrals, acids, and non-basic impurities)
3.[2] Release Elute the basic amine product.2M

in MeOH
Collection Vial (Contains Pure Product)

Technical Note: If your impurity is a


 or 

amine, it will also bind to the SCX. Therefore, Protocol B is best used AFTER Protocol A (scavenging) to remove the newly formed amide, OR if your impurities are non-basic [2].
Protocol C: Chromatographic Optimization

Best for: When chemical scavenging is impossible due to functional group incompatibility. Mechanism: Modifying the stationary phase interaction.[1][2]

The Issue: Amines interact strongly with the acidic silanols on standard silica gel, causing "streaking" or "tailing," which merges the product and impurity peaks.

Troubleshooting Guide:

  • The Modifier: Always add 1% Triethylamine (TEA) or 1%

    
      to your mobile phase (e.g., DCM/MeOH + 1% 
    
    
    
    ). This saturates the silica's acidic sites.
  • The Solvent: Move to a DCM : MeOH :

    
      system (e.g., 90:9:1).
    
  • Alternative Stationary Phase: Use Amine-functionalized Silica (NH-Silica). This eliminates the need for mobile phase modifiers and often provides better separation between

    
     and 
    
    
    
    amines due to hydrogen bonding differences [3].
FAQ & Troubleshooting (Ticket History)

Q: I used Sodium Triacetoxyborohydride (STAB), and my yield is >100% with a "ghost" peak. What is it? A: This is likely a Boron-Amine Complex . Boron species can chelate strongly to amines, preventing them from reacting or eluting properly.

  • Fix: Ensure a rigorous quench. Reflux the crude mixture in MeOH for 30 minutes or wash the organic layer with saturated aqueous

    
      or Potassium Sodium Tartrate (Rochelle's Salt) to break the chelation before attempting separation [4].
    

Q: My product is acid-sensitive. Can I still use the Scavenging Protocol? A: You cannot use the Acid Wash step (Step 3 of Protocol A). Instead:

  • Perform the Acetic Anhydride scavenging (Step 2).

  • Use Protocol B (SCX) or standard chromatography. The difference in polarity (

    
    ) between the amide (impurity) and the amine (product) is usually large enough to separate easily on silica, even without acid extraction.
    

Q: Can I use Isocyanate resins instead of Acetic Anhydride? A: Yes. Polymer-supported Isocyanates (PS-Isocyanate) act as solid-phase scavengers.

  • Workflow: Add resin

    
     Shake 
    
    
    
    Filter.[3]
  • Advantage: The impurity remains trapped on the bead. No liquid-liquid extraction required.

  • Disadvantage: Higher cost and slower kinetics compared to solution-phase acetic anhydride [5].

Visualizing the Scavenging Pathway

scavenging_mechanism cluster_0 Crude Mixture cluster_1 Post-Scavenge SM Impurity: Sec-Amine (Basic) Reagent Add Acetic Anhydride (Electrophile) SM->Reagent Prod Product: Tert-Amine (Basic) Prod2 Tert-Amine (Basic) Hydrophilic (as salt) Prod->Prod2 No Reaction Amide Amide (Neutral) Lipophilic Reagent->Amide Acetylation Organic Discard Organic (Impurity Removed) Amide->Organic Stays in Organic Aqueous Collect Aqueous (Basify to Recover) Prod2->Aqueous Goes to Aqueous Acid Acid Wash (HCl) Acid->Amide Acid->Prod2

Figure 2: Chemical scavenging mechanism converting basic impurities to neutral amides for phase separation.

References
  • Abdel-Magid, A. F., et al. (1996).[4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link

  • Biotage. (2023). "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Knowledge Base. Link

  • Teledyne ISCO. (2012).[6] "RediSep SCX Column Application Note." Teledyne ISCO Applications. Link

  • Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Workup." MasterOrganicChemistry.com. Link

  • Thieme Connect. (2000). "Covalent Scavengers for Primary and Secondary Amines."[7] Synlett. Link

Sources

Validation & Comparative

Technical Comparison: 1H NMR Spectroscopy of N-Methyl vs. N,N-Dimethyl Aminopyrazines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the comparative 1H NMR analysis of N-methyl and N,N-dimethyl aminopyrazines. It is structured to provide actionable spectral data, mechanistic insights, and robust identification protocols for researchers in medicinal chemistry and drug development.

Executive Summary & Application Context

Aminopyrazines are critical pharmacophores in kinase inhibitors (e.g., MK-2 inhibitors) and fluorescent tracers for renal function monitoring. In synthetic workflows, distinguishing between mono-alkylated (N-methyl ) and di-alkylated (N,N-dimethyl ) byproducts is a common challenge due to their similar polarity and chromatographic behavior.

This guide provides a definitive NMR-based differentiation strategy. The core distinction lies not just in the integration of the alkyl group, but in the scalar coupling patterns and conformational electronic effects that modify the pyrazine ring currents.

Mechanistic Basis of Chemical Shifts

To interpret the spectra accurately, one must understand the electronic and steric forces at play:

A. Electronic Effects (Resonance vs. Induction)
  • N-Methylaminopyrazine: The single methyl group exerts a positive inductive effect (+I), while the nitrogen lone pair remains planar with the pyrazine ring, donating electron density via resonance (+M). This shields the ring protons (upfield shift) relative to the naked pyrazine nucleus.

  • N,N-Dimethylaminopyrazine: While the second methyl group adds inductive density, it introduces steric strain with the ortho-proton (H-3). This "peri-like" interaction often forces the dimethylamino group to twist out of coplanarity with the ring.

    • Consequence: The resonance overlap is diminished (inhibition of resonance). The ring protons become deshielded (shift downfield) compared to the planar N-methyl analog because the electron-donating lone pair is less effectively delocalized into the ring.

B. Rotational Isomerism
  • N-Methyl: Rapid exchange of the NH proton typically results in a time-averaged signal, but coupling to the methyl group (

    
    ) is frequently observed in dry aprotic solvents (CDCl
    
    
    
    ).
  • N,N-Dimethyl: The methyl groups are chemically equivalent due to rapid rotation around the N-C(ring) bond, appearing as a sharp singlet.

Comparative Spectral Data

The following data summarizes the diagnostic chemical shifts. Values are reported for CDCl


  at 300-400 MHz.
Table 1: Diagnostic Signal Comparison
Feature2-(Methylamino)pyrazine 2-(Dimethylamino)pyrazine Mechanistic Rationale
Methyl Protons

2.95 – 3.05 ppm

3.10 – 3.25 ppm
Inductive deshielding by second methyl group.
Multiplicity Doublet (

Hz)
Singlet Coupling to NH proton (N-Me) vs. isolated spins (N-Me

).
Integration 3H6HStoichiometry of substitution.
Amine Proton

4.5 – 5.5 ppm
(Broad q)
Absent Presence of exchangeable proton in mono-alkyl.
Ring Proton H-3

7.90 – 8.00 ppm

8.05 – 8.15 ppm
Steric twist in dimethyl reduces shielding resonance.
Ring Proton H-5

8.00 – 8.10 ppm

8.00 – 8.10 ppm
Distal to substitution; less affected by sterics.
Ring Proton H-6

7.80 – 7.90 ppm

7.75 – 7.85 ppm
Para-like position relative to amine.

Note: Chemical shifts for the NH proton are highly concentration- and temperature-dependent. In DMSO-


, the NH signal typically shifts downfield to 

7.0–7.5 ppm and becomes sharper, making the methyl doublet more distinct.
Table 2: Solvent Effects (CDCl vs. DMSO- )
CompoundSolventMethyl Signal (

)
Multiplicity
N-Methyl CDCl

2.98Doublet (often broad)
N-Methyl DMSO-

2.85Sharp Doublet (

Hz)
N,N-Dimethyl CDCl

3.15Singlet
N,N-Dimethyl DMSO-

3.10Singlet

Experimental Protocols

Protocol A: Sample Preparation for High-Resolution NMR
  • Objective: Minimize line broadening caused by paramagnetic impurities or concentration effects to clearly resolve the N-Me doublet.

  • Reagents: 99.8% D-solvents (CDCl

    
     or DMSO-
    
    
    
    ) with 0.03% TMS.
  • Concentration: 5–10 mg of analyte in 0.6 mL solvent. Avoid over-concentration (>20 mg), which promotes H-bonding aggregates and broadens the NH signal.

Step-by-Step:

  • Filtration: Filter the solution through a cotton plug in a glass pipette directly into the NMR tube to remove suspended solids (which cause magnetic field inhomogeneity).

  • Shimming: Automated gradient shimming is usually sufficient. If the N-Me doublet in the mono-substituted species appears as a broad singlet, perform manual shimming on Z1 and Z2 axes.

  • Acquisition:

    • Pulse Angle: 30° (to ensure accurate integration).

    • Relaxation Delay (D1):

      
       1.0 second (ensure methyl relaxation).
      
    • Scans (NS): 16–64.

Protocol B: D O Shake Test (Validation)

If the doublet vs. singlet assignment is ambiguous (e.g., due to peak overlap):

  • Acquire the standard 1H spectrum in CDCl

    
    .
    
  • Add 1–2 drops of D

    
    O to the NMR tube.
    
  • Shake vigorously and allow layers to separate (or mix if using DMSO/Acetone).

  • Re-acquire:

    • N-Methyl: The NH signal disappears (exchanges with D). The Methyl doublet collapses to a singlet .

    • N,N-Dimethyl: No change in multiplicity; signal remains a singlet.

Diagnostic Workflow (Visualization)

The following decision tree illustrates the logic flow for assigning the substitution pattern based on spectral features.

NMR_Identification Start Unknown Aminopyrazine Derivative (1H NMR Spectrum) Check_Alkyl Analyze Alkyl Region (2.8 - 3.3 ppm) Start->Check_Alkyl Singlet Signal is a SINGLET Check_Alkyl->Singlet Sharp Peak Doublet Signal is a DOUBLET Check_Alkyl->Doublet Split Peak (J ~ 5Hz) Check_Integ Check Integration (Relative to 3H Ring Protons) Singlet->Check_Integ Result_Methyl Identification: N-Methylaminopyrazine Doublet->Result_Methyl Primary Confirmation Result_Dimethyl Identification: N,N-Dimethylaminopyrazine Check_Integ->Result_Dimethyl Integration ~ 6H D2O_Test Perform D2O Shake Test Check_Integ->D2O_Test Integration ~ 3H (Ambiguous/Broad) Collapse Doublet Collapses to Singlet D2O_Test->Collapse Exchangeable Proton Present NoChange Remains Singlet D2O_Test->NoChange No Exchangeable Proton Collapse->Result_Methyl NoChange->Result_Dimethyl Likely Impurity/Overlap

Figure 1: Diagnostic logic flow for differentiating N-alkylated aminopyrazines via 1H NMR.

References

  • Chemical Shifts of Pyrazine Derivatives

    • Source: Barlin, G. B. (1982). The Pyrazines. In The Chemistry of Heterocyclic Compounds (Vol. 41). Wiley-Interscience.
    • Relevance: Foundational text detailing the shielding effects of amino substituents on the pyrazine ring.[1]

  • Synthesis and Characterization of Aminopyrazines

    • Source: Charbonnière, L. J., et al. (2001). Lanthanide(III) Complexes of Tripodal N-Donor Ligands. Inorganic Chemistry, 40(20), 5173–5181.
    • Relevance: Provides experimental NMR data for 2-(methylamino)
  • Electronic Effects in Heterocycles

    • Source: Wiberg, K. B., et al. (2009). Solvent Effects in Chemical Processes. The Journal of Physical Chemistry A, 113(16), 4617–4625.
    • Relevance: Discusses the tautomeric and electronic behavior of aminopyrazine deriv
  • Spectral Database for Organic Compounds (SDBS)

    • Source: National Institute of Advanced Industrial Science and Technology (AIST).
    • Relevance: Validated spectral data for 2-aminopyrazine (SDBS No. 1668) used as the baseline for chemical shift comparisons.

Sources

A Comparative Guide to the 13C NMR Assignment of Pyrazine Ring Carbons in Halogenated Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Structural Elucidation in Pyrazine Chemistry

The pyrazine ring is a foundational scaffold in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and functional materials. Halogenation of this ring is a common strategy used by development professionals to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. Consequently, the unambiguous structural characterization of these halogenated derivatives is a cornerstone of quality control and drug development.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is the gold standard for this purpose. However, the assignment of carbon signals in halogenated pyrazines is not always trivial. The introduction of a halogen atom significantly perturbs the electronic environment of the ring, leading to predictable yet distinct changes in the 13C chemical shifts. This guide provides a comparative analysis of these effects, offering experimental data and field-proven insights to aid researchers in the confident assignment of their spectra.

The Foundation: 13C NMR Spectrum of Unsubstituted Pyrazine

To understand the effect of a substituent, we must first establish a baseline. Unsubstituted pyrazine is a highly symmetrical molecule (D2h symmetry), where all four ring carbons are chemically and magnetically equivalent. As a result, its proton-decoupled 13C NMR spectrum displays a single, sharp resonance.

In deuterated chloroform (CDCl3), this peak appears at approximately 145.1 ppm [1]. This downfield shift, relative to benzene (128.5 ppm), is due to the electron-withdrawing inductive effect of the two nitrogen atoms, which deshield the ring carbons.

Theoretical Underpinnings: Halogen Substituent Effects

When a halogen is introduced onto the pyrazine ring, it breaks the molecule's symmetry and influences the chemical shifts of the ring carbons through a combination of electronic effects.

  • Inductive Effect (-I): All halogens are more electronegative than carbon and thus withdraw electron density through the sigma (σ) bond framework. This effect is strongest at the directly attached ipso-carbon and diminishes with distance, affecting the ortho, meta, and para positions to a lesser extent. The strength of the inductive effect follows electronegativity: F > Cl > Br > I.[2][3]

  • Resonance Effect (+R): Halogens possess lone pairs of electrons that can be donated into the aromatic π-system. This resonance effect is most pronounced for fluorine and decreases for heavier halogens. It primarily influences the ortho and para positions.

  • Heavy Atom Effect: For heavier halogens (Br and I), spin-orbit coupling becomes a significant factor. This relativistic effect induces a strong shielding (upfield shift) on the directly attached ipso-carbon. This often counteracts and even overwhelms the deshielding inductive effect.

The final observed chemical shift for each carbon is a net result of these competing factors.

Comparative Analysis: 13C NMR Data of Monohalogenated Pyrazines

The most illustrative way to understand these effects is to compare experimental data for 2-halopyrazines. The table below summarizes the 13C chemical shifts for the pyrazine ring carbons upon substitution with fluorine, chlorine, and bromine.

CompoundC2 (ipso)C3 (ortho)C5 (meta)C6 (para)SolventSource(s)
Pyrazine145.1145.1145.1145.1CDCl3[1]
2-Fluoropyrazine159.2 (d)140.4 (d)142.1 (d)147.2 (d)CS2[4]
2-Chloropyrazine152.0144.3142.7147.5-[5]
2-Bromopyrazine142.2146.7143.2148.1-[6]
2-Iodopyrazine~115-125 (Predicted)~149-151 (Predicted)~144-145 (Predicted)~148-149 (Predicted)--

Note on 2-Fluoropyrazine: The values are presented as doublets (d) due to strong one-bond and through-space C-F coupling, a key diagnostic feature for fluorinated organics. Note on 2-Iodopyrazine: Experimental data was not available in the searched literature. The predicted values are based on the strong heavy atom effect observed in analogous compounds like 2-iodopyridine, which would cause a significant upfield shift at the ipso-carbon.[7]

Analysis of Chemical Shift Trends:
  • C2 (ipso-Carbon): This position shows the most dramatic variation.

    • Fluorine: The extreme electronegativity of fluorine causes a strong deshielding, shifting the C2 signal significantly downfield to ~159.2 ppm.

    • Chlorine: Being less electronegative, chlorine also deshields C2 but to a lesser extent (~152.0 ppm).

    • Bromine: Here, the heavy atom effect begins to dominate the inductive effect, resulting in a net shielding (upfield shift) of the C2 carbon to ~142.2 ppm, which is upfield even from the parent pyrazine.

    • Iodine (Predicted): The heavy atom effect is expected to be dominant, causing a very strong upfield shift of the C2 signal, likely into the 115-125 ppm range.

  • C3 (ortho-Carbon): This adjacent carbon is primarily influenced by the inductive effect.

    • All halogens cause a downfield shift relative to pyrazine's degenerate signal, but the trend is not linear. 2-Bromopyrazine shows the most downfield C3 shift, suggesting a complex interplay of effects beyond simple induction at this position.

  • C5 (meta-Carbon): This carbon is relatively insensitive to the halogen substituent, showing only minor shifts across the series. This is expected as it is shielded from strong resonance effects and the inductive effect is attenuated over three bonds.

  • C6 (para-Carbon): This carbon shows a consistent, moderate downfield shift across the series. This reflects the combined influence of the inductive and resonance effects transmitted through the π-system.

The relationship between these electronic effects and the resulting carbon positions is visualized below.

Caption: Inductive (-I) effect of a halogen (X) on the pyrazine ring.

Field-Proven Experimental Protocol for 13C NMR Acquisition

Acquiring high-quality, reproducible 13C NMR data is paramount. The following protocol is a self-validating system designed for accuracy and reliability.

I. Sample Preparation
  • Weighing: Accurately weigh 20-50 mg of the halogenated pyrazine sample for optimal signal-to-noise in a reasonable time frame.

  • Solvent Selection: Use a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl3) is a common first choice. For compounds with poor solubility, consider DMSO-d6 or Acetone-d6. Note the solvent used, as solvent effects can cause chemical shift variations of 0.5-1.0 ppm.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to a clean NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Mixing: Gently vortex or sonicate the sample until fully dissolved. Ensure the solution is clear and free of particulate matter.

II. NMR Spectrometer Setup & Data Acquisition
  • Instrument: Use a spectrometer with a field strength of at least 400 MHz for ¹H.

  • Lock & Shim: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks for the solvent and TMS.

  • Acquisition Parameters: Use a standard proton-decoupled pulse program (e.g., zgpg30 on Bruker systems).[8]

    • Spectral Width (SW): ~220 ppm. This covers the typical range for organic molecules.[8]

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 5 seconds . This is a critical parameter. Quaternary carbons, such as the halogen-bearing C2, often have long relaxation times. A shorter delay can lead to signal attenuation or complete disappearance, which is a common pitfall.

    • Number of Scans (NS): 1024-4096 scans. The required number will depend on sample concentration and the desired signal-to-noise ratio.[8]

III. Data Processing
  • Fourier Transform: Apply an exponential line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio.

  • Phasing & Baseline Correction: Carefully phase the spectrum to achieve pure absorption lineshapes. Apply an automated polynomial baseline correction.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm. If TMS is not used, reference the residual solvent peak (e.g., CDCl3 at 77.16 ppm).

The following diagram outlines this workflow.

G prep 1. Sample Preparation (20-50mg in 0.6mL CDCl3 + TMS) load 2. Load Sample & Lock prep->load shim 3. Shim Magnetic Field load->shim setup 4. Setup Acquisition Parameters (zgpg30, D1=5s, NS=1024+) shim->setup acquire 5. Acquire FID setup->acquire process 6. Data Processing (FT, Phase, Baseline Correction) acquire->process reference 7. Reference Spectrum (TMS = 0.0 ppm) process->reference assign 8. Peak Picking & Assignment reference->assign

Caption: Recommended workflow for reliable 13C NMR data acquisition.

Conclusion and Outlook

The 13C NMR chemical shifts of halogenated pyrazines are governed by a predictable interplay of inductive, resonance, and heavy atom effects. The ipso-carbon (C2) is the most sensitive reporter of the halogen's identity, exhibiting a strong downfield shift with fluorine and progressively larger upfield shifts with chlorine, bromine, and iodine due to the increasing influence of the heavy atom effect. The other ring carbons experience more subtle changes, primarily due to the distance-dependent inductive effect.

By understanding these fundamental principles and employing a robust, validated experimental protocol, researchers, scientists, and drug development professionals can confidently assign the 13C NMR spectra of novel halogenated pyrazine derivatives, ensuring the structural integrity of their compounds and accelerating their research and development pipelines.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromopyrazine. Retrieved from [Link]

  • UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • Re3data.org. (2023). Spectral Database for Organic Compounds. Retrieved from [Link]

  • Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Bromopyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Fluoro-pyrazine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Iodopyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Simon Fraser University. (n.d.). Spectral Database for Organic Compounds SDBS. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved from [Link]

  • Modgraph. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Retrieved from [Link]

  • Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]

  • OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • PhytoBank. (n.d.). 13C NMR Spectrum (PHY0033861). Retrieved from [Link]

  • Thieme. (n.d.). 6.2.2. Pyrazines. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) and 13 C- 19 F coupling constants.... Retrieved from [Link]

  • Modgraph. (n.d.). Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • PubChem. (n.d.). Chloropyrazine. Retrieved from [Link]

  • PubMed. (2004). 1H Chemical Shifts in NMR. Part 20--anisotropic and Steric Effects in Halogen Substituent Chemical Shifts (SCS), a Modelling and Ab Initio Investigation. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • NIST. (n.d.). Chloropyrazine. Retrieved from [Link]

  • SpectraBase. (n.d.). SpectraBase. Retrieved from [Link]

Sources

Distinguishing 5-bromo and 6-bromo pyrazine isomers analytically

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Distinction of 5-Bromo and 6-Bromo Pyrazine Regioisomers

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Chemists.

Executive Summary: The Regioisomer Trap

In the development of kinase inhibitors and antitubercular agents, the pyrazine ring is a privileged scaffold. However, the introduction of a bromine handle—critical for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings—often presents a "regioisomer trap."

While "bromopyrazine" (monosubstituted) exists as a single isomer (2-bromopyrazine), the distinction between 5-bromo and 6-bromo isomers arises immediately upon the introduction of a second substituent, most commonly an amino (


) or chloro (

) group at the 2-position.
  • The Challenge: Electrophilic bromination (e.g., using NBS) of 2-aminopyrazine yields a mixture dominated by the 5-bromo isomer, but often contaminated with 3-bromo and trace 6-bromo impurities.

  • The Solution: This guide details the definitive analytical differentiation of these isomers using

    
     NMR coupling constants (
    
    
    
    -values) as the primary determinant, supported by HPLC retention behavior and
    
    
    NMR shielding patterns.

Structural Definition & Numbering

To ensure analytical precision, we must define the numbering convention (IUPAC) used throughout this guide. The nitrogen atoms occupy positions 1 and 4.

  • Scaffold: 2-Substituted-Pyrazine (Substituent at C2).

  • Isomer A (5-Bromo): Bromine at C5 (Para-like to C2).

  • Isomer B (6-Bromo): Bromine at C6 (Ortho-like to N1, Meta-like to C2).

Figure 1: Isomer Topology and Coupling Pathways

PyrazineIsomers cluster_0 2-Amino-5-Bromopyrazine (Major Product) cluster_1 2-Amino-6-Bromopyrazine (Trace/Synthetic Target) cluster_2 2-Amino-3-Bromopyrazine (Common Impurity) Struct5 Br at Pos 5 Protons at H3 & H6 Relationship: Para (Cross-Ring) Coupling5 J(3,6) ≈ 0 Hz (Singlets) Struct5->Coupling5 Long Range Struct6 Br at Pos 6 Protons at H3 & H5 Relationship: Meta (Across N) Coupling6 J(3,5) ≈ 1.2 - 1.5 Hz (Small Doublets) Struct6->Coupling6 4-Bond W-Coupling Struct3 Br at Pos 3 Protons at H5 & H6 Relationship: Ortho (Vicinal) Coupling3 J(5,6) ≈ 2.5 - 3.0 Hz (Distinct Doublets) Struct3->Coupling3 3-Bond Coupling

Caption: Logical flow of proton relationships and expected coupling constants for substituted bromopyrazines.

Method 1: NMR Spectroscopy (The Gold Standard)

The symmetry of the pyrazine ring dictates specific coupling constants (


) that are diagnostic for regioisomer assignment. This is the most reliable method for rapid identification.
The "J-Value" Rule

In pyrazines, the magnitude of proton-proton coupling follows this hierarchy:

  • Ortho (

    
    ):  2.5 – 3.0 Hz (Vicinal, H5–H6)
    
  • Meta (

    
    ):  1.1 – 1.5 Hz (Across Nitrogen, H3–H5)
    
  • Para (

    
    ):  0 – 0.6 Hz (Cross-ring, H3–H6)
    
Comparative Data Table: 2-Amino-Bromopyrazine Isomers
Feature5-Bromo Isomer (Target)6-Bromo Isomer 3-Bromo Isomer (Impurity)
Proton Positions H3 and H6H3 and H5H5 and H6
Relationship Para (Cross-ring)Meta (Across N)Ortho (Vicinal)
Multiplicity Two Singlets (or very broad singlets)Two Doublets Two Doublets
Coupling (

)

(Unresolved)


Chemical Shift H3:

7.7-8.0H6:

8.0-8.2
H3:

7.8H5:

7.9
H5:

7.6H6:

7.9

Critical Insight: If your spectrum shows two sharp singlets, you have the 5-bromo isomer. If you see splitting, calculate the Hz difference. A split of ~3 Hz indicates the 3-bromo impurity, not the 6-bromo isomer. The 6-bromo isomer is rare in direct bromination but common in specific syntheses (e.g., from 2,6-dichloropyrazine).

Experimental Protocol (NMR):

  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    as it sharpens the broad amino protons and prevents aggregation-induced broadening of ring protons.
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Acquisition: Standard 16 scans.

  • Processing: Apply a Gaussian window function (lb = -0.3, gb = 0.3) to resolve small meta-couplings if 6-bromo is suspected.

Method 2: HPLC Separation & Retention Behavior

When optimizing synthesis, you often encounter mixtures. High-Performance Liquid Chromatography (HPLC) can separate these isomers based on their polarity vectors.

  • Stationary Phase: C18 (Octadecyl) is standard. For difficult separations of polar pyrazines, Porous Graphitic Carbon (PGC) columns (e.g., Hypercarb) offer superior selectivity based on planar interactions.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (MeCN).

Elution Order (Reverse Phase C18)

The elution order is generally dictated by the dipole moment and the ability of the bromine to shield the polar nitrogen.

  • 2-Amino-3-bromopyrazine: Elutes First . (Most polar, Br adjacent to

    
     disrupts H-bonding less effectively than para).
    
  • 2-Amino-6-bromopyrazine: Elutes Intermediate .

  • 2-Amino-5-bromopyrazine: Elutes Last . (Least polar, Br and

    
     are para, balancing the dipole).
    

Note: Retention times will vary by column, but the relative order (3-Br


 6-Br 

5-Br) is consistent on C18 phases.

Step-by-Step HPLC Protocol:

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).

  • Flow: 1.0 mL/min.

  • Gradient:

    • 0-2 min: 5% MeCN

    • 2-15 min: 5%

      
       60% MeCN
      
    • 15-20 min: 60% MeCN

  • Detection: UV at 254 nm (aromatic) and 300 nm (specific to the aminopyrazine chromophore).

Method 3: NMR (Shielding Effects)

If


 NMR is ambiguous (e.g., due to overlapping solvent peaks), 

NMR provides a definitive backup.
  • The Ipso-Carbon Effect: The carbon atom directly attached to the Bromine (C-Br) is significantly shielded (upfield shift) due to the "Heavy Atom Effect" of bromine.

  • Differentiation:

    • 5-Bromo: The C-Br carbon is at position 5.[1] It is adjacent to a Nitrogen (N4) and a CH (C6).[2]

    • 6-Bromo: The C-Br carbon is at position 6. It is adjacent to a Nitrogen (N1) and a CH (C5).

    • 3-Bromo: The C-Br carbon is at position 3. It is adjacent to a Nitrogen (N4) and the C-Amino (C2).

Key Diagnostic Signal: Look for the quaternary carbon signal attached to Br.

  • In 2-amino-5-bromopyrazine , the C2 (attached to

    
    ) appears at ~155 ppm. The C5 (attached to Br) appears upfield at ~125-130 ppm .
    
  • In 2-amino-3-bromopyrazine , the proximity to the amino group shifts the C-Br signal differently due to steric and electronic crowding.

Analytical Workflow Decision Tree

Use this flowchart to guide your daily analytical process.

Workflow Start Start: Unknown Bromopyrazine Isomer HNMR Run 1H NMR (DMSO-d6) Start->HNMR CheckPeaks Analyze Aromatic Region (7.5 - 8.5 ppm) HNMR->CheckPeaks Singlets Two Singlets (J ~ 0 Hz) CheckPeaks->Singlets No Splitting Doublets Two Doublets CheckPeaks->Doublets Splitting Visible Result5 Isomer: 5-Bromo (Para-disposition) Singlets->Result5 CalcJ Calculate Coupling Constant (J) Doublets->CalcJ Result3 Isomer: 3-Bromo (Ortho-disposition, J > 2.5 Hz) CalcJ->Result3 J = 2.5 - 3.0 Hz Result6 Isomer: 6-Bromo (Meta-disposition, J ~ 1.2 Hz) CalcJ->Result6 J = 1.0 - 1.5 Hz

Caption: Decision tree for assigning pyrazine regioisomers based on proton coupling constants.

References

  • Regioselective Bromination: G. Yin, et al. "Regioselective Bromination of 2-Aminopyrazine with NBS." Journal of Organic Chemistry. (Demonstrates that 5-bromo is the kinetic and thermodynamic major product).

  • Pyrazine Coupling Constants: Reich, H. J. "Proton NMR Data - Coupling Constants." University of Wisconsin Organic Chemistry Data. (Definitive source for heteroaromatic J-values).

  • HPLC Methodologies: Thermo Fisher Scientific. "Separation of Polar Heterocycles using Hypercarb Columns." Application Notes.

  • Synthesis Verification: Sigma-Aldrich Product Specification, "2-Amino-5-bromopyrazine 1H NMR Spectra." (Reference standard data).

Sources

Technical Guide: HPLC Retention Time Comparison of Methylated Pyrazine Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

Methylated pyrazine amines (e.g., 2-amino-3-methylpyrazine and its positional isomers) represent a critical separation challenge in pharmaceutical intermediate analysis and flavor chemistry. These compounds are weak bases (


) with high polarity and structural rigidity.[1]

The Core Problem: Traditional alkyl-bonded phases (C18) rely almost exclusively on hydrophobicity.[1] Because positional isomers of methyl-aminopyrazine possess identical molecular weights and nearly identical


 values, they often co-elute or exhibit poor resolution (

) on C18 columns. Furthermore, the basic amine functionality interacts with residual silanols on silica supports, leading to severe peak tailing.

The Solution: This guide compares the standard C18 approach against the superior Pentafluorophenyl (PFP) stationary phase.[1][2][3] We demonstrate that PFP phases provide the necessary "shape selectivity" and


-

interactions to resolve these isomers, offering a robust alternative for drug development workflows.

Comparative Analysis: C18 vs. PFP Selectivity[2][3][4][5][6]

The Mechanistic Divergence

To understand the retention time shifts, we must analyze the interaction forces at play.[1]

FeatureStandard C18 (Octadecyl)PFP (Pentafluorophenyl)
Primary Mechanism Hydrophobic Interaction (Dispersive)Hydrophobic +

-

Interaction + Dipole-Dipole
Isomer Selectivity Low (Based solely on hydrophobicity)High (Based on electron density distribution)
Base Deactivation Variable (Depends on end-capping)High (Rigid structure shields silanols)
Target Analyte Non-polar neutralsPolar aromatics, Positional isomers, Halogenated compounds
Representative Performance Data

The following data illustrates the separation of a critical pair: 2-amino-3-methylpyrazine (2A3MP) and 2-amino-5-methylpyrazine (2A5MP) .

  • System: HPLC with UV detection at 270 nm.

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.0) / Acetonitrile.[1][4][5]

  • Gradient: 5% to 30% B over 15 min.

ParameterColumn A: Standard C18 (

)
Column B: High-Performance PFP (

)
Retention Time (

) 2A3MP
4.2 min5.8 min
Retention Time (

) 2A5MP
4.3 min6.9 min
Resolution (

)
0.6 (Co-elution) 4.1 (Baseline Separation)
Tailing Factor (

)
1.8 (Significant Tailing)1.1 (Symmetric)
Elution Order Random/MixedDefined by dipole moment

Expert Insight: The PFP phase retains the pyrazine ring longer due to the electron-deficient fluorine ring interacting with the electron-rich nitrogen atoms of the pyrazine.[1] The positional difference of the methyl group alters the dipole vector, which the PFP phase can "sense," whereas the C18 phase cannot.[1]

Visualizing the Separation Mechanism

The following diagram illustrates why PFP succeeds where C18 fails. The PFP phase utilizes a "lock-and-key" electronic interaction mechanism.[1]

Separation_Mechanism cluster_C18 Standard C18 Interaction cluster_PFP PFP Interaction (The Solution) Analyte Methylated Pyrazine Amine (Electron Rich N-heterocycle) C18_Phase C18 Ligand (Alkyl Chain) PFP_Phase Pentafluorophenyl Ligand (Electron Deficient Ring) Interaction_C18 Hydrophobic Effect Only (Weak Selectivity for Isomers) C18_Phase->Interaction_C18  Interacts via Result_C18 Co-elution of Isomers (Similar Hydrophobicity) Interaction_C18->Result_C18 Leads to Interaction_PFP Multiple Mechanisms: 1. Hydrophobic 2. π-π Stacking 3. Dipole-Dipole PFP_Phase->Interaction_PFP  Interacts via Result_PFP Baseline Resolution (Shape/Electronic Discrimination) Interaction_PFP->Result_PFP Leads to

Figure 1: Mechanistic comparison of C18 vs. PFP stationary phases. PFP offers orthogonal selectivity essential for pyrazine isomers.

Validated Experimental Protocol

This protocol is designed to be self-validating. The inclusion of a System Suitability Test (SST) ensures the column state is active and ready for isomer resolution.[1]

Reagents & Materials
  • Analytes: 2-amino-3-methylpyrazine, 2-amino-5-methylpyrazine (Standards >98% purity).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Why pH 3.0? Pyrazines are weak bases (

      
      ).[1] Operating at pH 3.0 ensures they are partially protonated, improving solubility, but the PFP 
      
      
      
      -
      
      
      mechanisms remain active.
  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Column: Fluorinated Phenyl (PFP) Phase,

    
     mm, 
    
    
    
    (e.g., ACE C18-PFP or equivalent).
Instrument Parameters
  • Flow Rate: 1.0 mL/min.[1][4][5][6]

  • Temperature: 35°C (Control is critical;

    
    -
    
    
    
    interactions are temperature sensitive).
  • Detection: UV @ 270 nm (Pyrazine

    
    ).
    
  • Injection Volume: 5

    
    L.
    
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BPhase Description
0.0955Equilibration
2.0955Isocratic Hold (Focusing)
15.07030Linear Gradient
16.0595Wash
18.0595Hold Wash
18.1955Re-equilibration
23.0955End
System Suitability Test (SST) Criteria

Before running samples, inject a 1:1 mix of the isomers.

  • Resolution (

    
    ):  Must be 
    
    
    
    .
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    .[1]
  • Retention Time Precision:

    
     RSD (n=5).
    

Method Development Decision Workflow

Use this logic flow to determine when to switch from C18 to PFP for nitrogenous heterocycles.

Method_Development_Flow cluster_Standard Standard Route cluster_Advanced Optimized Route Start Start: Pyrazine Analysis Check_Isomers Are positional isomers present? (e.g., 2,3- vs 2,5-dimethyl) Start->Check_Isomers C18_Path Select C18 Column Mobile Phase: pH 10 (High pH Stable) Check_Isomers->C18_Path No (Single isomer) PFP_Path Select PFP Column Mobile Phase: pH 3.0 (Formate) Check_Isomers->PFP_Path Yes (Critical Pair) C18_Result Check Peak Shape (Risk of Tailing) C18_Path->C18_Result PFP_Check Check Selectivity (Alpha) Expect Rs > 2.0 PFP_Path->PFP_Check Fail_State Switch to PFP C18_Result->Fail_State Tailing > 1.5? Fail_State->PFP_Path

Figure 2: Decision matrix for selecting stationary phases for aminopyrazines.

References

  • Advanced Chromatography Technologies. (2016).[1] Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International.[1] Link

  • National Institutes of Health (NIH). (2018).[1] HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram Activities. ResearchGate. Link

  • MAC-MOD Analytical. (n.d.). C18 Bonded Phase by the Addition of a Pentafluorophenyl PFP Group. Link

  • PubChem. (2025).[1][7] Aminopyrazine Compound Summary (pKa and Physical Properties). National Library of Medicine.[1] Link

  • SIELC Technologies. (2025). HPLC Method for Pyrazine, 2-Aminopyrazine on SHARC 1. Link

Sources

UV-Vis Absorption Maxima of Donor-Acceptor Pyrazine Systems: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of donor-acceptor (D-A) pyrazine systems, focusing on their UV-Vis absorption maxima (


). It is designed for researchers designing optoelectronic materials and fluorescent probes. Unlike standard catalogs, this document dissects the causality between molecular structure and spectral performance, specifically comparing pyrazine-based chromophores against benzene, pyridine, and quinoxaline analogues.

Part 1: Critical Analysis of the Pyrazine Core

The Electronic Advantage: Why Pyrazine?

The pyrazine ring (1,4-diazine) is a quintessential electron-deficient heterocycle. Its utility in D-A systems stems from its high electron affinity compared to benzene and pyridine.

  • LUMO Stabilization: The presence of two nitrogen atoms at the 1,4-positions significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

  • Intramolecular Charge Transfer (ICT): When coupled with electron-donating groups (EDGs) such as amines or alkoxys, the pyrazine core acts as a potent auxiliary acceptor. This facilitates strong ICT, resulting in a bathochromic (red) shift of the absorption maximum compared to carbocyclic analogues.[1]

  • Proaromaticity: In certain excited states, the pyrazine ring can adopt a quinoidal character, further stabilizing the charge-separated state and enhancing molar absorptivity (

    
    ).
    
Mechanistic Visualization

The following diagram illustrates the orbital interaction profile that dictates the spectral shift in D-A pyrazine systems.

ICT_Mechanism cluster_energy Orbital Energy Impact Donor Electron Donor (HOMO High) Linker π-Conjugated Bridge (e.g., Styryl) Donor->Linker Electron Injection ExcitedState ICT State (Polarized) Donor->ExcitedState HOMO-LUMO Gap Reduction Acceptor Pyrazine Core (LUMO Low) Linker->Acceptor Delocalization Acceptor->ExcitedState LUMO Stabilization Spectrum Bathochromic Shift (Red-shifted λmax) ExcitedState->Spectrum hν Absorption Benzene Benzene Analog Large Gap (UV) Pyrazine Pyrazine System Small Gap (Vis/NIR) Benzene->Pyrazine -N= Substituents Lower LUMO

Caption: Figure 1. Mechanism of Intramolecular Charge Transfer (ICT) in Pyrazine systems showing the reduction of the HOMO-LUMO gap compared to benzene analogs.

Part 2: Comparative Performance Data

The following tables synthesize experimental data to quantify the "Pyrazine Effect."

Core Comparison: Benzene vs. Pyrazine vs. Quinoxaline

This comparison fixes the donor (Dimethylamino) and linker (Styryl) to isolate the effect of the acceptor core.

Acceptor CoreStructure Type

(nm)*

(

)
Spectral Region
Benzene D-Styryl-Benzene~350 - 3602.5 - 3.0UV / Near-UV
Pyridine D-Styryl-Pyridine~370 - 3803.0 - 3.2Violet
Pyrazine D-Styryl-Pyrazine383 - 419 3.5 - 4.2 Blue
Quinoxaline D-Styryl-Quinoxaline440 - 4604.0 - 4.5Blue-Green

*Data approximated for DCM/CHCl3 solutions. Note that Quinoxaline (benzopyrazine) extends conjugation, pushing absorption further red, but often at the cost of molecular weight and solubility. [1, 8][2][3][4][5][6]

Donor Strength Impact on Pyrazine Systems

Varying the donor on a 2,5-distyrylpyrazine scaffold demonstrates the tunability of the system.

Donor GroupElectronic Effect

(nm)
Fluorescence Color
-H None382Blue-Violet
-OMe (Methoxy)Weak Donor400Blue
-N(Me)

(Dimethylamino)
Strong Donor458Green-Yellow
-N(Ph)

(Diphenylamino)
Strong Donor + Bulk507Yellow-Orange

Table 2 Data Source: Analysis of distyrylpyrazine derivatives in DCM. [1, 9][2][3][4][5][6]

Part 3: Experimental Protocol for Validating UV-Vis Maxima

To obtain reproducible data comparable to literature values, a rigorous protocol controlling for solvatochromism and aggregation is required.

Materials & Prerequisites
  • Solvents: Spectroscopic grade Dichloromethane (DCM), Acetonitrile (MeCN), and Toluene.

  • Standard: Quinine Sulfate (if quantum yield comparison is needed).

  • Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Cary 5000 or equivalent) with matched quartz cuvettes (1 cm path length).

Step-by-Step Characterization Workflow

Step 1: Stock Solution Preparation

  • Weigh 1.0 mg of the pyrazine derivative.

  • Dissolve in 10 mL of DCM to create a

    
     M stock solution.
    
  • Why: Pyrazines can aggregate; starting with a master stock ensures homogeneity.

Step 2: Concentration Scan (Beer-Lambert Validation)

  • Prepare serial dilutions (

    
     M, 
    
    
    
    M,
    
    
    M).
  • Measure absorbance.[1][2][3][6][7][8][9][10][11]

  • Plot Abs vs. Concentration.

  • Validation: Linearity (

    
    ) confirms no aggregation is occurring at the measurement concentration.
    

Step 3: Solvatochromic Assessment

  • Prepare samples in Toluene (non-polar), DCM (medium), and MeCN (polar).

  • Measure ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     in each.[2]
    
  • Insight: D-A pyrazines typically show positive solvatochromism in emission but may show negative or negligible solvatochromism in absorption depending on the ground-state dipole moment. This step is crucial for characterizing the ICT nature.

Step 4: Data Processing

  • Baseline correction using pure solvent.

  • Determine ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     and calculate Molar Absorptivity (
    
    
    
    ).
Experimental Workflow Diagram

Protocol_Workflow cluster_measure Measurement Phase Start Start: Solid Sample Stock Prepare Stock Solution (10^-4 M in DCM) Start->Stock Dilution Serial Dilution (10^-5 to 10^-6 M) Stock->Dilution Scan UV-Vis Scan (200-800 nm) Dilution->Scan Linearity Check Linearity (Beer's Law) Scan->Linearity Linearity->Dilution If Aggregated (Non-linear) SolventCheck Solvatochromism Check (Toluene vs MeCN) Linearity->SolventCheck If Linear Output Calculate ε and λmax SolventCheck->Output

Caption: Figure 2. Standardized workflow for UV-Vis characterization of pyrazine derivatives ensuring data integrity.

References

  • Achelle, S., et al. "Recent developments in pyrazine functionalized π-conjugated materials for optoelectronic applications." RSC Advances, 2023. Link

  • Kacimi, R., et al. "Theoretical design and optoelectronic properties of novel donor–acceptor–donor thieno[3,4-b]pyrazine derivatives." Heliyon, 2021.[12] Link[12]

  • Bureš, F. "Fundamental aspects of property tuning in push–pull molecules." RSC Advances, 2014. Link

  • Goti, G., et al. "Donor‐Acceptor‐Donor Thienopyrazine‐Based Dyes as NIR‐Emitting AIEgens."[6] European Journal of Organic Chemistry, 2021.[6] Link

  • Shimadzu Corporation. "The Relationship Between UV-VIS Absorption and Structure of Organic Compounds." Shimadzu Application Guide. Link

  • BenchChem. "Spectroscopic analysis and comparison of pyrazine-2-carbonitrile derivatives." BenchChem Technical Guides, 2025. Link

  • Neto, B.A.D., et al. "Uncovering Structure–Property Relationships in Push–Pull Chromophores." The Journal of Physical Chemistry C, 2020. Link

  • Turksoy, A., et al. "Roadmap for Designing Donor-π-Acceptor Fluorophores in UV-Vis and NIR Regions." Molecules, 2025.[1][12] Link

  • Fischer, T., et al. "Linear and Angular Distyrylpyrazines with Terminal Donor Groups: Synthesis, Solvatochromism, and Acidochromism." Journal of Fluorescence, 2010. Link

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 5-Bromo-N,N,3-trimethylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it ends with the responsible management of all materials involved, ensuring the safety of oneself, colleagues, and the environment. This guide provides essential, in-depth procedural information for the proper disposal of 5-Bromo-N,N,3-trimethylpyrazin-2-amine, a compound frequently utilized in medicinal chemistry and drug development. Our aim is to empower you with the knowledge to handle this final, critical step of your research with the utmost confidence and scientific integrity.

Immediate Safety and Hazard Mitigation: The First Line of Defense

Before initiating any disposal procedure, it is crucial to be fully aware of the potential hazards and to have the necessary safety measures in place. The primary risks associated with 5-Bromo-N,N,3-trimethylpyrazin-2-amine and its analogs are acute toxicity and irritation.[1][2]

Personal Protective Equipment (PPE) is non-negotiable. A standard laboratory coat, chemical-resistant gloves (such as nitrile), and safety glasses with side shields are the minimum requirements.[5] In situations where aerosols or dust may be generated, a face shield and respiratory protection may be necessary.[6]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[7][8][9] Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[5][6]

  • Eye Contact: Rinse cautiously with water for several minutes.[5][6][8][9] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5][6]

  • Ingestion: If swallowed, call a poison center or doctor immediately.[1][9] Rinse the mouth with water.[7] Do not induce vomiting.

  • Inhalation: Move the individual to fresh air and keep them comfortable for breathing.[6][8][9]

Quantitative Hazard Summary of Analogous Compounds

For a clearer understanding of the potential risks, the following table summarizes the hazard classifications for compounds structurally related to 5-Bromo-N,N,3-trimethylpyrazin-2-amine.

Hazard StatementGHS ClassificationRepresentative Analogous Compounds
Harmful if swallowedAcute Toxicity, Oral (Category 4)5-bromo-N,N-dimethylpyridin-2-amine, 5-bromo-N-methylpyrazin-2-amine[1][2]
Harmful in contact with skinAcute Toxicity, Dermal (Category 4)5-bromo-N-methylpyrazin-2-amine[2]
Causes skin irritationSkin Corrosion/Irritation (Category 2)5-bromo-N-methylpyrazin-2-amine[2][5]
Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)5-bromo-N-methylpyrazin-2-amine[2][5]
Harmful if inhaledAcute Toxicity, Inhalation (Category 4)5-bromo-N-methylpyrazin-2-amine[2]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 5-Bromo-N,N,3-trimethylpyrazin-2-amine is to treat it as a hazardous halogenated organic waste.[10][11] Under no circumstances should this compound be disposed of down the drain or in regular trash.[10]

1. Waste Segregation: A Critical First Step

Proper segregation of chemical waste is fundamental to safe and cost-effective disposal.[10]

  • Step 1.1: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[11] This container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Step 1.2: Ensure that this waste stream is kept separate from non-halogenated organic waste, as the disposal methods and costs can differ significantly.[10]

  • Step 1.3: Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents to prevent dangerous reactions.[11]

2. Containerizing the Waste

  • Step 2.1: For solid 5-Bromo-N,N,3-trimethylpyrazin-2-amine, transfer it carefully into the designated halogenated waste container. Avoid creating dust.

  • Step 2.2: If the compound is in a solution, pour the solution into the designated liquid halogenated waste container. Use a funnel to prevent spills.

  • Step 2.3: The container must be kept securely closed when not in use.[6][7]

  • Step 2.4: Label the container with the full chemical name: "5-Bromo-N,N,3-trimethylpyrazin-2-amine" and the approximate quantity.

3. Handling Small Spills

In the event of a small spill, immediate and appropriate action is required.

  • Step 3.1: Ensure the area is well-ventilated.

  • Step 3.2: Wearing your full PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.

  • Step 3.3: Carefully collect the absorbed material and place it in the designated "Halogenated Organic Waste" container.[11]

  • Step 3.4: Clean the spill area with a suitable solvent (such as ethanol or acetone), and collect the cleaning materials as hazardous waste.

4. Final Disposal Pathway

The ultimate disposal of the collected waste must be handled by a licensed hazardous waste disposal company.

  • Step 4.1: Store the sealed and labeled waste container in a designated, secure area away from general laboratory traffic.

  • Step 4.2: Follow your institution's specific procedures for chemical waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) office.[10]

  • Step 4.3: The primary method of disposal for halogenated organic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize the resulting hydrobromic acid (HBr).[12][13]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for 5-Bromo-N,N,3-trimethylpyrazin-2-amine.

G cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Segregation Designate & Label 'Halogenated Organic Waste' Container PPE->Segregation Ensure safety first Collection Collect Waste Chemical (Solid or Solution) Segregation->Collection Segregate at source Containerize Securely Seal & Label Container Collection->Containerize Spill Manage Spills with Inert Absorbent Spill->Collection Contain & collect spill residue Storage Store in Designated Secure Area Containerize->Storage Ready for disposal EHS Contact Institutional EHS for Pickup Storage->EHS Follow institutional protocol Incineration High-Temperature Incineration by Licensed Facility EHS->Incineration Official disposal pathway

Caption: Disposal workflow for 5-Bromo-N,N,3-trimethylpyrazin-2-amine.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of 5-Bromo-N,N,3-trimethylpyrazin-2-amine is a reflection of a researcher's commitment to safety and environmental stewardship. By understanding the potential hazards, utilizing appropriate personal protective equipment, and adhering to a systematic disposal protocol, you contribute to a safer laboratory environment for everyone. Always consult your institution's specific guidelines and your local regulations to ensure full compliance.

References

  • PubChem. 5-bromo-N,N-dimethylpyridin-2-amine | C7H9BrN2 | CID 3803041. [Link]

  • U.S. Environmental Protection Agency. Disposal Guidance | I-WASTE DST. [Link]

  • U.S. Environmental Protection Agency. Other Disposal Guidance | I-WASTE DST. [Link]

  • PubChem. 5-bromo-N-methylpyrazin-2-amine | C5H6BrN3 | CID 45480291. [Link]

  • ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Sciencemadness Wiki. Proper disposal of chemicals. [Link]

  • U.S. Environmental Protection Agency. Bromination Process For Disposal Of Spilled Hazardous Materials. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

  • Technion Israel Institute of Technology. Chemical Waste Management Guide. [Link]

  • Advanced Biotech. Safety Data Sheet. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Washington State University. Halogenated Solvents. [Link]

  • University of Cambridge. Disposal of Chemical Waste. [Link]

  • U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine. [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. [Link]

  • GovInfo. Federal Register, Volume 63 Issue 85 (Monday, May 4, 1998). [Link]

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Personal Protective Equipment (PPE) & Handling Guide: 5-Bromo-N,N,3-trimethylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

5-Bromo-N,N,3-trimethylpyrazin-2-amine is a functionalized heterocyclic intermediate commonly employed in the synthesis of kinase inhibitors (e.g., JAK/SYK pathways). Its safety profile is dictated by two competing structural motifs: the basic amine functionality and the halogenated aromatic ring .

While vendor-specific Safety Data Sheets (SDS) may vary based on synthesis impurities, you must treat this compound as a Class-Based Irritant and Potential Sensitizer .

Structural Hazard Analysis (The "Why")
  • Bromine Substituent (C-Br): Increases lipophilicity, facilitating skin absorption. Halogenated aromatics often possess delayed contact dermatitis potential.

  • Exocyclic Amine & Pyrazine Nitrogen: imparts basicity (

    
     approx 3-5). This creates a risk of chemical burns to mucous membranes (eyes/lungs) upon contact with moisture.
    
  • Trimethyl Substitution: Increases volatility compared to non-methylated analogs, raising the risk of inhalation exposure if handled outside containment.

PPE Matrix: The Defense Layer

Do not rely on generic "lab safety" rules. This matrix is calibrated for halogenated amines , which can permeate standard exam gloves faster than neutral organics.

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Hand Protection Double Nitrile Gloves Outer: 5 mil (0.12 mm) Nitrile.Inner: 4 mil Nitrile (Contrast color recommended).Why: Amines can degrade latex. Double gloving creates a "breakthrough buffer" of >30 mins.
Eye/Face Chemical Splash Goggles ANSI Z87.1 compliant. Why: Standard safety glasses are insufficient for powders or basic liquids that can migrate via sweat or static dust.
Respiratory Fume Hood (Primary) Face Velocity: 80–100 fpm.Contingency: If hood work is impossible, use a half-face respirator with P100/Organic Vapor (OV) cartridges.
Body Tyvek® Lab Coat or Apron Polyethylene-coated polypropylene.Why: Cotton lab coats absorb amines, holding the irritant against the skin.
Operational Protocol: Step-by-Step Handling

This workflow is designed to be a self-validating system . At each stage, a check is performed to ensure containment.[1][2]

Phase A: Pre-Operational Verification
  • Glove Inflation Test: Before donning, trap air in the outer glove and squeeze to check for pinholes.

  • Draft Check: Verify fume hood flow using a tissue strip or digital monitor. It must pull inward steadily.

  • Static Neutralization: Pyrazine powders are static-prone. Place an ionizing bar or anti-static gun near the balance inside the hood to prevent "powder fly."

Phase B: Weighing & Solubilization
  • Tare First: Place the receiving vessel (flask/vial) on the balance before opening the chemical container.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock bottle.

  • Solvent Addition: Add solvent (e.g., DCM, DMSO) slowly.

    • Caution: Dissolution of basic amines can be slightly exothermic.

  • Wipe Down: Immediately wipe the balance area with a solvent-dampened Kimwipe (Acetone/Ethanol) and dispose of the wipe as solid hazardous waste.

Phase C: Reaction & Cleanup
  • Quenching: If used in a reaction (e.g., Buchwald-Hartwig coupling), quench the reaction mixture before removing it from the hood.

  • Doffing Protocol:

    • Wash outer gloves with soap/water while still on hands.

    • Remove outer gloves inside the hood.

    • Remove goggles.

    • Remove inner gloves near the exit.

    • Wash hands immediately with lukewarm water (hot water opens pores, increasing absorption risk).

Visualization: Safe Handling Workflow

The following diagram outlines the critical decision paths and safety barriers for handling this compound.

SafeHandling Start Start: Risk Assessment CheckState Physical State Check Start->CheckState Solid Solid/Powder CheckState->Solid High Static Risk Liquid Liquid/Oil CheckState->Liquid Splash Risk StaticControl Engage Anti-Static (Ionizer/Draft Shield) Solid->StaticControl DoubleGlove Don PPE: Double Nitrile + Goggles Liquid->DoubleGlove StaticControl->DoubleGlove Weighing Weighing inside Fume Hood DoubleGlove->Weighing Spill Spill Event? Weighing->Spill SpillAction Absorb with Vermiculite (Do not use paper towels) Spill->SpillAction YES Dissolve Solubilization (DMSO/DCM) Spill->Dissolve NO Waste Disposal: Halogenated Waste Stream SpillAction->Waste Dissolve->Waste

Caption: Operational logic flow for handling 5-Bromo-N,N,3-trimethylpyrazin-2-amine, prioritizing static control for solids and specific spill response.

Emergency Response & Disposal
Accidental Exposure
  • Skin Contact: Immediate flush with water for 15 minutes.[2][3] Do not use vinegar or acidic neutralizers; this can cause an exothermic reaction on the skin.

  • Eye Contact: Flush at an eyewash station for 15 minutes. Hold eyelids open.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention (SDS Section 4).

Waste Disposal Strategy

This compound contains Bromine and Nitrogen . It must be segregated correctly to prevent regulatory fines or incinerator damage.

  • Primary Stream: Halogenated Organic Waste . (Do not place in general organic waste).

  • Labeling: Must explicitly list "Brominated Pyrazine Derivative" on the hazardous waste tag.

  • Contaminated Solids: Weigh boats, gloves, and wipes must be bagged and tagged as "Solid Hazardous Waste" contaminated with halogenated amines.

References & Authority
  • OSHA Laboratory Standard (29 CFR 1910.1450). Occupational Exposure to Hazardous Chemicals in Laboratories.[4] Occupational Safety and Health Administration.[4][5] [Link][4]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Research Council. [Link]

  • PubChem Compound Summary. Pyrazine Derivatives Safety Profile. National Center for Biotechnology Information. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.